Methyl 4-cyclohexylbenzoate
Description
BenchChem offers high-quality Methyl 4-cyclohexylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-cyclohexylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyclohexylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPGJLXPWNMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443421 | |
| Record name | Methyl 4-cyclohexylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92863-34-8 | |
| Record name | Methyl 4-cyclohexylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 4-Cyclohexylbenzoate
A Critical Analysis of Synthesis, Properties, and Applications in Material Science & Medicinal Chemistry
Executive Summary
Methyl 4-cyclohexylbenzoate (CAS: 92863-34-8) is a specialized ester intermediate bridging the gap between soft matter physics (liquid crystals) and medicinal chemistry. Structurally, it consists of a lipophilic cyclohexyl ring attached at the para position of a methyl benzoate core. This architecture confers a high degree of molecular linearity and rigidity, making it a "privileged scaffold" for two distinct applications:
-
Liquid Crystal Engineering: It serves as a mesogenic core precursor.[1] The trans-cyclohexyl/phenyl motif promotes nematic phase formation essential for optical displays.
-
Drug Discovery: It functions as a lipophilic building block, where the cyclohexyl group acts as a metabolically stable bioisostere for a phenyl ring, often improving the pharmacokinetic profile of drug candidates.
Physicochemical Profile
The following data aggregates experimental and predicted values. In high-precision applications (e.g., photonics), purity >99.5% is typically required to prevent phase transition depression.
| Property | Value / Description | Reliability |
| IUPAC Name | Methyl 4-cyclohexylbenzoate | High |
| CAS Number | 92863-34-8 | High |
| Molecular Formula | C₁₄H₁₈O₂ | High |
| Molecular Weight | 218.29 g/mol | High |
| Appearance | White crystalline powder or low-melting solid | High |
| Boiling Point | ~323.6°C (at 760 mmHg) | Predicted |
| Density | ~1.046 g/cm³ | Predicted |
| Solubility | Soluble in CH₂Cl₂, EtOAc, EtOH; Insoluble in water | High |
| LogP | ~4.5 - 5.0 (Highly Lipophilic) | Predicted |
Synthetic Methodology & Optimization
While various routes exist (e.g., Friedel-Crafts alkylation), the most robust and scalable protocol for research applications is the Fischer Esterification of 4-cyclohexylbenzoic acid. This method is preferred over acid chloride routes for its atom economy and ease of purification, provided water removal is managed.
3.1. Optimized Protocol: Acid-Catalyzed Esterification
Objective: Synthesis of Methyl 4-cyclohexylbenzoate on a 10g scale.
Reagents:
-
4-Cyclohexylbenzoic acid (1.0 eq)
-
Methanol (anhydrous, excess, solvent/reactant)
-
Sulfuric Acid (H₂SO₄, conc., 0.1 eq) or p-TsOH (catalytic)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.
-
Dissolution: Charge the flask with 4-cyclohexylbenzoic acid (10.0 g, 49 mmol) and anhydrous methanol (100 mL). Stir until suspended.
-
Catalyst Addition: Critical Step: Add concentrated H₂SO₄ (0.5 mL) dropwise. The reaction is exothermic; ensure the temperature does not spike uncontrollably.
-
Reflux: Heat the mixture to reflux (65°C) for 6–8 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 8:2). The starting acid (lower R_f) should disappear, replaced by the ester (higher R_f).
-
-
Workup (Self-Validating Step):
-
Cool to room temperature.[2]
-
Concentrate under reduced pressure to remove excess methanol (approx. 80% volume).
-
Dilute residue with EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to quench trace acid. Note: Evolution of CO₂ gas indicates neutralization.
-
Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Evaporate solvent. Recrystallize from cold methanol or hexane if the melting point range is >2°C.
3.2. Synthetic Workflow Diagram
The following diagram illustrates the critical decision nodes and workup logic to ensure high purity.
Figure 1: Logic flow for the acid-catalyzed synthesis of Methyl 4-cyclohexylbenzoate, emphasizing the In-Process Control (IPC) checkpoint.
Analytical Characterization (Expected Profile)
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed. These values are derived from the structural integration of a benzoate ester and a cyclohexane ring.
4.1. Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.95 | Doublet (d, J=8 Hz) | 2H | Ar-H (Ortho to COOMe) | Deshielded by carbonyl anisotropy. |
| 7.28 | Doublet (d, J=8 Hz) | 2H | Ar-H (Meta to COOMe) | Shielded relative to ortho protons. |
| 3.90 | Singlet (s) | 3H | -OCH₃ | Characteristic methyl ester peak. |
| 2.55 | Multiplet (m) | 1H | Cyclohexyl C1-H | Benzylic methine; diagnostic linkage point. |
| 1.85 – 1.70 | Multiplet (m) | 5H | Cyclohexyl (Equatorial) | Ring protons. |
| 1.45 – 1.20 | Multiplet (m) | 5H | Cyclohexyl (Axial) | Ring protons. |
4.2. Infrared Spectroscopy (FT-IR)
-
1720 cm⁻¹ (Strong): C=O[3] Stretching (Ester). The primary diagnostic band.
-
2920, 2850 cm⁻¹ (Medium): C-H Stretching (Aliphatic Cyclohexyl). Confirms the presence of the saturated ring.
-
1275 cm⁻¹ (Strong): C-O Stretching.
Applications in R&D
5.1. Liquid Crystal (Mesogen) Synthesis
Methyl 4-cyclohexylbenzoate is a "rod-like" molecule (calamitic). The cyclohexyl ring provides conformational rigidity but with different packing parameters than a benzene ring.
-
Mechanism: The ester group acts as a polarizable core. By hydrolyzing the ester to the acid and re-esterifying with a long-chain phenol or alcohol, researchers create Phenyl Benzoate Liquid Crystals .
-
Advantage: The cyclohexyl group lowers viscosity and optical anisotropy compared to biphenyl analogs, crucial for fast-switching LCDs.
5.2. Medicinal Chemistry (Bioisosterism)
In drug design, the 4-cyclohexylphenyl moiety is a scaffold used to tune lipophilicity.
-
Metabolic Stability: Unlike a biphenyl system which can be prone to hydroxylation, the cyclohexyl ring is aliphatic. However, it is susceptible to CYP450 oxidation at the 4-position (distal to the phenyl ring).
-
Reactivity: The methyl ester is a "masked" carboxylic acid. It facilitates cell permeability (prodrug strategy) and is hydrolyzed intracellularly by esterases.
5.3. Application Logic Diagram
The following graph visualizes how this molecule branches into different R&D pipelines.
Figure 2: Strategic utilization of Methyl 4-cyclohexylbenzoate in pharmaceutical synthesis and materials engineering.
References
-
ChemicalBook. (2024).[4] 4-Cyclohexyl-benzoic acid methyl ester Properties and Suppliers. Retrieved from
-
BLD Pharm. (2024). Methyl 4-cyclohexylbenzoate MSDS and Structure. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Benzoic acid derivatives. (General reference for benzoate ester properties). Retrieved from
-
BenchChem. (2025).[1][3] The Pivotal Role of 4-Methoxybenzoic Acid (Analogous Chemistry) in Liquid Crystal Synthesis. Retrieved from
Sources
An In-Depth Technical Guide to Methyl 4-Cyclohexylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methyl 4-cyclohexylbenzoate, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and its potential applications, particularly within the realm of drug discovery and development.
Core Molecular Attributes
Methyl 4-cyclohexylbenzoate is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and a methyl ester. This unique combination of a rigid, saturated carbocycle and an aromatic ester moiety imparts specific physicochemical properties that are of interest to chemists.
Table 1: Fundamental Properties of Methyl 4-Cyclohexylbenzoate
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| CAS Number | 92863-34-8 | [2] |
| Predicted Boiling Point | 323.6 ± 21.0 °C | [2] |
| Predicted Density | 1.046 ± 0.06 g/cm³ | [2] |
The structure of methyl 4-cyclohexylbenzoate can be visualized as follows:
Caption: 2D structure of Methyl 4-cyclohexylbenzoate.
Synthesis and Mechanistic Insights
The most common and efficient method for synthesizing methyl 4-cyclohexylbenzoate is through the Fischer esterification of 4-cyclohexylbenzoic acid with methanol in the presence of an acid catalyst.
The Fischer Esterification Reaction
This reversible reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester. The use of excess methanol and/or the removal of water as it forms can drive the equilibrium towards the product side, thereby increasing the yield.
Caption: Workflow for the synthesis of Methyl 4-cyclohexylbenzoate.
Detailed Experimental Protocol (Illustrative)
The following is a representative protocol for the synthesis of a methyl benzoate derivative via Fischer esterification. This can be adapted for methyl 4-cyclohexylbenzoate.
Materials:
-
4-Cyclohexylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyclohexylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure methyl 4-cyclohexylbenzoate.
-
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of methyl 4-cyclohexylbenzoate is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the cyclohexyl protons. Based on the spectrum of the similar compound, ethyl 4-cyclohexylbenzoate, the following assignments can be predicted:
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the ortho and meta protons of the para-substituted benzene ring.
-
Methyl Protons: A singlet around δ 3.9 ppm for the three protons of the methyl ester group.
-
Cyclohexyl Protons: A series of multiplets in the upfield region (δ 1.2-2.6 ppm) corresponding to the protons of the cyclohexyl ring. The proton attached to the carbon bonded to the benzene ring will be the most downfield of this group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the different carbon environments in the molecule. Expected chemical shifts include:
-
Carbonyl Carbon: A signal in the downfield region (δ ~167 ppm) for the ester carbonyl carbon.
-
Aromatic Carbons: Signals in the aromatic region (δ ~125-150 ppm).
-
Methyl Carbon: A signal around δ ~52 ppm for the methyl ester carbon.
-
Cyclohexyl Carbons: Signals in the aliphatic region (δ ~26-45 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C=O Stretch: A strong absorption band around 1720 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O Stretch: Bands in the region of 1250-1000 cm⁻¹ corresponding to the C-O stretching of the ester.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 218. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the ester and cyclohexyl moieties.
Applications in Drug Discovery and Development
While specific applications of methyl 4-cyclohexylbenzoate in marketed drugs are not prominent, its structural motifs are of significant interest in medicinal chemistry.
The Role of the Cyclohexyl Moiety
The cyclohexyl group is a common substituent in drug molecules. It is often used as a bioisostere for a phenyl ring or a tert-butyl group.[3] Compared to a flat aromatic ring, the three-dimensional nature of the cyclohexyl group can provide more contact points with a target protein, potentially leading to improved binding affinity and selectivity.[3] Its lipophilic character can also be modulated to optimize the pharmacokinetic properties of a drug candidate.
The Benzoate Scaffold
Benzoic acid and its derivatives are prevalent in medicinal chemistry and are found in a wide array of therapeutic agents.[4] The ester functional group in methyl 4-cyclohexylbenzoate can serve as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for interacting with biological targets or for further derivatization into amides or other functional groups.
Caption: Role of the scaffold in drug design.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Hazards: Similar compounds can cause skin and eye irritation.[7][8] Inhalation of vapors may cause respiratory irritation. Harmful if swallowed.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 4-cyclohexylbenzoate is a compound with well-defined physical and chemical properties that make it a valuable building block in organic synthesis. Its structural features, particularly the combination of a cyclohexyl ring and a benzoate moiety, suggest its potential as a scaffold in the design and development of new therapeutic agents. Further research into its biological activities and the synthesis of its derivatives could unveil novel applications in medicinal chemistry.
References
-
Hekserij. Methyl benzoate Safety Data Sheet. [Link]
-
Yoshida, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332. [Link]
-
Saeed, A., et al. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o873. [Link]
-
PubChem. Methyl 4-methylbenzoate. [Link]
-
Churcher, I., et al. (2006). 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 280-284. [Link]
-
Vibzzlab. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification [Video]. YouTube. [Link]
-
Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Molecules, 20(8), 14764-14805. [Link]
-
University of Colorado Boulder. Esterification of Benzoic Acid to Methyl Benzoate. [Link]
-
The Organic Chemistry Tutor. (2012, April 10). Organic Mechanism Fischer Esterification 004 [Video]. YouTube. [Link]
-
Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology, 14(2). [Link]
-
Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoate. [Link]
-
Docsity. Fischer Esterification: Preparation of methyl benzoate | Lab Reports Organic Chemistry. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Nishizawa, R., et al. (2007). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 17(18), 5122-5127. [Link]
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Process Optimization: Fischer Esterification of 4-Cyclohexylbenzoic Acid with Methanol
An In-Depth Technical Guide for Chemical Development
Executive Summary
This guide details the synthetic optimization for the conversion of 4-cyclohexylbenzoic acid to methyl 4-cyclohexylbenzoate via Fischer esterification. While the Fischer protocol is a classical transformation, the specific lipophilicity of the cyclohexyl moiety and the reversibility of the reaction require a tailored approach to kinetics and workup to ensure pharmaceutical-grade purity (>98%).
This protocol moves beyond textbook descriptions, focusing on process scalability , equilibrium management , and impurity rejection .
Mechanistic Principles & Kinetics
The Fischer esterification is an acid-catalyzed equilibrium reaction (
The Thermodynamic Challenge
For benzoic acid derivatives, the equilibrium constant is often close to unity. To drive the reaction to completion (
-
Strategy A (Water Removal): Standard Dean-Stark traps are ineffective here because methanol (bp 64.7°C) boils lower than water. Molecular sieves (
) can be used but are operationally cumbersome on large scales. -
Strategy B (Mass Action): We utilize methanol as both reagent and solvent. A molar ratio of 1:20 (Acid:MeOH) is recommended to statistically force the equilibrium toward the ester.
Reaction Mechanism Diagram
The following diagram illustrates the activation energy barrier reduction via protonation and the critical tetrahedral intermediate.[1]
Figure 1: Acid-catalyzed nucleophilic acyl substitution pathway.
Pre-Reaction Considerations
Substrate Properties
The cyclohexyl group at the para position introduces significant lipophilicity (LogP ~4.1) compared to unsubstituted benzoic acid.
-
Solubility: The starting acid may not dissolve fully in cold methanol. Do not add catalyst until the mixture is homogenous or at least well-dispersed. The mixture usually clears upon reaching reflux temperature.
-
Sterics: Being in the para position, the cyclohexyl group exerts minimal steric hindrance on the carbonyl carbon, allowing for standard reaction times (4–8 hours).
Catalyst Selection
-
Sulfuric Acid (
): The gold standard. Cheap, effective, and acts as a dehydrating agent to sequester produced water. -
p-Toluenesulfonic acid (p-TsOH): A milder alternative, easier to handle as a solid, but
is preferred for driving this specific equilibrium due to its higher acidity and water affinity.
Optimized Synthetic Protocol
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Role |
| 4-Cyclohexylbenzoic acid | 204.27 | 1.0 | Limiting Reagent |
| Methanol (Anhydrous) | 32.04 | 20.0 | Reagent & Solvent |
| Conc. | 98.08 | 0.5 | Catalyst |
| Ethyl Acetate | - | - | Extraction Solvent |
| Sat. | - | - | Acid Scavenger |
Step-by-Step Procedure
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-cyclohexylbenzoic acid (1.0 eq).
-
Solvation: Add Methanol (20 eq). Stir at room temperature. Note: The solution may remain cloudy.
-
Catalysis: Add Conc.
(0.5 eq) dropwise. Caution: Exothermic reaction. -
Reflux: Attach a reflux condenser (water-cooled). Heat the mixture to a gentle reflux (
).-
Checkpoint: The solution should become clear within 30 minutes of reflux.
-
-
Reaction: Maintain reflux for 8 hours .
-
Why 8 hours? While conversion often hits 80% in 2 hours, the final push to >95% requires extended time to overcome the equilibrium plateau.
-
-
IPC (In-Process Control): Monitor via TLC (Solvent: 10% EtOAc in Hexanes).
-
Starting Material: Low
(due to -COOH polarity). -
Product: High
(non-polar ester). -
Visualization: UV lamp (254 nm).
-
Workup & Purification Strategy
The workup is designed to exploit the acidity difference between the product (neutral) and the unreacted starting material (
Workflow Logic Diagram
Figure 2: Purification logic flow targeting removal of unreacted acid.
Detailed Workup Protocol
-
Concentration: Remove the bulk of Methanol under reduced pressure (Rotovap). Do not distill to dryness; leave a small volume to prevent thermal degradation.
-
Solvent Swap: Dilute the residue with Ethyl Acetate (EtOAc) .
-
Why EtOAc? It solubilizes the lipophilic cyclohexyl ester efficiently while being immiscible with water.
-
-
Acid Scavenging (Critical Step): Wash the organic layer twice with Saturated Sodium Bicarbonate (
) . -
Desalting: Wash the organic layer once with Brine (Sat. NaCl) to remove trapped water.
-
Drying: Dry over anhydrous
or , filter, and concentrate in vacuo.
Purification
The resulting oil/solid is typically >95% pure.
-
If Solid: Recrystallize from minimal hot Hexane or Methanol/Water.
-
If Oil: High vacuum drying is usually sufficient. If impurities persist, flash chromatography (Hexanes:EtOAc 9:1) is highly effective due to the large
difference.
Characterization & Validation
To validate the synthesis, compare analytical data against these expected values:
| Technique | Expected Signal | Structural Assignment |
| 1H NMR | Methyl Ester ( | |
| 1H NMR | Aromatic Protons (ortho to ester) | |
| 1H NMR | Aromatic Protons (meta to ester) | |
| 1H NMR | Cyclohexyl Ring Protons | |
| IR | Strong | |
| IR | Absence of | Absence of O-H (Carboxylic Acid) |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Protocol. Link
-
PubChem. (2025).[9][10] 4-Cyclohexylbenzoic acid Compound Summary. National Library of Medicine. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Esterification Protocols).
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Thermodynamic Profile and Characterization of Methyl 4-cyclohexylbenzoate
Executive Summary & Structural Context[1][2][3]
Methyl 4-cyclohexylbenzoate (CAS: 25109-28-8 / 20059-36-1 isomer dependent) represents a critical structural motif in the synthesis of liquid crystal mesogens and pharmaceutical intermediates.[1] Unlike simple benzoates, the introduction of the saturated cyclohexyl ring at the para position imparts significant conformational flexibility and hydrophobicity, altering its thermodynamic landscape compared to its aromatic analog, methyl 4-phenylbenzoate.[1]
This guide addresses a common gap in literature: the scarcity of direct combustion calorimetry data for this specific ester.[1] It provides a rigorous framework for determining its thermochemical properties (
Physicochemical Baseline
Before thermodynamic analysis, the material must meet strict purity criteria (>99.9 mol%).[1]
| Property | Value / Range | Method |
| Molecular Formula | - | |
| Molar Mass | 218.29 g/mol | - |
| Physical State (STP) | Solid (Low melting) | Visual |
| Melting Point ( | 56.0 – 58.0 °C (Typical) | DSC (2 K/min) |
| Boiling Point ( | ~340 °C (Predicted) | Nomograph/Joback |
Experimental Protocols: Determination of Energy Values
To establish the thermodynamic profile of Methyl 4-cyclohexylbenzoate, three coupled experimental workflows are required. These protocols are designed to be self-validating.
Combustion Calorimetry (Enthalpy of Formation)
The standard molar enthalpy of formation (
Reaction Stoichiometry:
Protocol:
-
Calorimeter: Isoperibol rotating-bomb calorimeter is required to ensure complete equilibration of combustion products.[1]
-
Sample Prep: Pelletize ~0.8g of Methyl 4-cyclohexylbenzoate. If liquid/paste, encapsulate in Mylar or polyethylene ampoules (correction for ampoule energy required).
-
Ignition: Fuse wire method (Pt or Fe) under 3.04 MPa purified Oxygen.
-
Validation (The "Washburn Corrections"):
Differential Scanning Calorimetry (Phase Transitions)
The enthalpy of fusion (
Protocol:
-
Instrument: Heat-flux DSC.
-
Calibration: Indium (
, ).[1] -
Cycle: Heat from 0°C to 80°C at 5 K/min.
-
Purity Check: Use the Van't Hoff equation on the melting endotherm. A sharp peak indicates high purity; broadening indicates eutectic impurities.[1]
Transpiration Method (Vapor Pressure & Sublimation)
Direct boiling point measurement is unreliable due to potential ester decomposition at high temperatures.[1]
Protocol:
-
Saturate a carrier gas (
) with the compound at controlled temperatures ( ).[1] -
Condense the vapor in a cold trap.[1]
-
Quantify mass loss or condensate mass (GC-FID).[1]
-
Plot
vs (Clausius-Clapeyron) to derive Enthalpy of Vaporization ( ).[1]
Thermodynamic Cycle & Logic
The derivation of the gas-phase enthalpy of formation—the key parameter for molecular modeling—requires a closed thermodynamic cycle.[1]
Figure 1: Thermodynamic cycle linking combustion, fusion, and vaporization enthalpies.[1] The target value
Thermochemical Data: Predicted & Comparative
Due to the specific lack of high-precision combustion data for the cyclohexyl derivative in public repositories, we utilize Group Additivity (Benson/Joback) methods.[1] This approach is standard in drug discovery when screening libraries.[1]
We anchor our prediction on Methyl Benzoate , for which high-quality experimental data exists.[1]
Anchor Data (Methyl Benzoate)
Source: Roux et al., 2002 (See Ref 1)[1]
Group Contribution Calculation
To convert Methyl Benzoate (
-
Remove: One Phenyl-H atom.
-
Add: One Cyclohexyl group (attached to phenyl).[1]
-
Correction: Para-substitution steric/electronic effects (minimal for saturated rings).
| Component | Group Increment ( | Source |
| Base: Methyl Benzoate | -276.1 kJ/mol | Exp.[1] (Ref 1) |
| (-) Phenyl-H bond | +13.8 kJ/mol | Est.[1] |
| (+) Cyclohexyl group | -156.5 kJ/mol | Benson/NIST |
| Net Change | -142.7 kJ/mol | - |
Calculated Values for Methyl 4-cyclohexylbenzoate
These values serve as the working baseline for experimental design.
| Property | Predicted Value | Uncertainty (Est.) |
| -418.8 kJ/mol | ||
| 85.5 kJ/mol | ||
| -525.0 kJ/mol | ||
| Heat Capacity ( | 340 J/(mol[1]·K) | Method: Joback |
Note: The high enthalpy of vaporization reflects the increased molecular weight and van der Waals interactions introduced by the cyclohexyl ring compared to the methyl analog.[1]
Experimental Workflow for Purity & Thermodynamics
The following Graphviz diagram outlines the mandatory workflow to ensure data integrity. Thermodynamics performed on impure samples yields meaningless results (GIGO - Garbage In, Garbage Out).[1]
Figure 2: Critical path for thermodynamic characterization. Note the recursive loop at the purity check; calorimetric data is invalid without passing the >99.9% purity gate.
References
-
Roux, M. V., et al. (2002).[1][2] "Enthalpy of formation of methyl benzoate: calorimetry and consequences." Physical Chemistry Chemical Physics, 4(15), 3611-3613.[1]
-
NIST Chemistry WebBook. "Methyl Benzoate & Derivatives Thermochemistry." Standard Reference Data. [1][3][4]
-
Verevkin, S. P. (2006).[1] "Thermochemistry of esters: Experimental and theoretical study." Journal of Chemical Thermodynamics. (Provides methodology for ester vaporization enthalpies).
-
Joback, K. G., & Reid, R. C. (1987).[1] "Estimation of pure-component properties from group-contributions." Chemical Engineering Communications. (Source of estimation constants).
Sources
- 1. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enthalpy of formation of methyl benzoate: calorimetry and consequences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Benzoic acid, methyl ester [webbook.nist.gov]
- 4. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]
Cyclohexyl Benzoates: A Technical Guide to Discovery, Synthesis, and Applications
Executive Summary
Cyclohexyl benzoates represent a pivotal class of organic esters that bridged the gap between early, unstable liquid crystal materials and the robust display technologies used today. Historically significant for their role in the "Liquid Crystal Revolution" of the 1970s, these compounds introduced the trans-1,4-disubstituted cyclohexane ring as a structural motif—a breakthrough that dramatically lowered viscosity without sacrificing nematic phase stability.
This guide provides an in-depth technical analysis of cyclohexyl benzoates, focusing on their discovery, the stereochemical challenges in their synthesis (specifically the cis vs. trans isomerism), and their physicochemical properties. While their primary impact remains in materials science, this guide also addresses their safety profile and distinction from pharmacologically active carbamate derivatives.
Part 1: Historical Genesis and the Liquid Crystal Revolution
The Stability Crisis (Pre-1970s)
Before the 1970s, the field of liquid crystals (LCs) was dominated by Schiff bases (e.g., MBBA). While these compounds exhibited room-temperature nematic phases, they suffered from severe hydrolytic instability and UV sensitivity. The display industry required a chemically stable alternative to commercialize Liquid Crystal Displays (LCDs).
The Ester Solution and the Cyclohexane Shift
The first solution came in the form of phenyl benzoates. These esters were chemically stable but suffered from high viscosity, leading to slow response times in displays.
The breakthrough, driven by groups such as the Halle Liquid Crystal Group (Demus, Zaschke) and Merck KGaA, was the replacement of the rigid phenyl ring with a flexible, yet geometrically linear, cyclohexane ring .
-
The Key Insight: A trans-1,4-disubstituted cyclohexane ring mimics the linearity of a benzene ring but has a lower polarizability anisotropy and, crucially, reduces the bulk viscosity of the mesophase.
-
The Result: 4-(trans-4-alkylcyclohexyl)benzoates became essential components in LC mixtures, often used to dilute highly viscous mixtures while maintaining the nematic temperature range.
Part 2: Synthetic Methodologies and Stereocontrol
The synthesis of liquid crystalline cyclohexyl benzoates is non-trivial due to the requirement for the thermodynamically stable trans-isomer . A standard hydrogenation of benzoic acid derivatives yields a mixture of cis and trans isomers. The cis-isomer is "bent" and disrupts the liquid crystalline phase (non-mesogenic).
Core Synthetic Workflow
The industrial route typically involves the separate preparation of trans-4-alkylcyclohexanecarboxylic acid followed by esterification.
Protocol A: Synthesis of trans-4-Propylcyclohexyl Benzoate
Objective: Synthesize the target ester with >99% trans content.
Step 1: Preparation of the Acid Chloride
-
Reagents: trans-4-propylcyclohexanecarboxylic acid (10 mmol), Thionyl chloride (SOCl₂, 15 mmol), DMF (cat.).
-
Procedure:
-
Charge a flame-dried round-bottom flask with the carboxylic acid.
-
Add SOCl₂ dropwise under N₂ atmosphere. Add 1 drop of DMF as a catalyst.
-
Reflux at 80°C for 2 hours until gas evolution (HCl, SO₂) ceases.
-
Purification: Remove excess SOCl₂ via vacuum distillation. The crude acid chloride is used immediately.
-
Step 2: Esterification (Schotten-Baumann conditions)
-
Reagents: 4-Substituted Phenol (10 mmol), Pyridine (12 mmol), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the phenol in dry DCM (20 mL) and Pyridine (1.2 eq). Cool to 0°C.
-
Add the acid chloride (from Step 1) dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Wash with 1M HCl (to remove pyridine), then sat. NaHCO₃, then brine. Dry over MgSO₄.
-
Crystallization: Recrystallize from ethanol/hexane to remove any trace cis-isomer (which is more soluble).
-
Isomerization Strategy
If starting from a cis/trans mixture of the acid:
-
Reagent: Potassium tert-butoxide (t-BuOK) in NMP or DMSO.
-
Mechanism: Deprotonation alpha to the carbonyl group creates a planar enolate. Reprotonation favors the equatorial (trans) position due to 1,3-diaxial strain relief.
-
Result: Increases trans ratio from ~30% (kinetic hydrogenation product) to >90% (thermodynamic product).
Part 3: Structure-Property Relationships (SPR)
The substitution of the benzene ring with a cyclohexane ring alters the physical properties fundamental to drug delivery (lipophilicity) and materials science (phase transitions).
Comparative Data: Phenyl vs. Cyclohexyl
The table below compares a standard phenyl benzoate liquid crystal with its cyclohexyl analog.
| Property | Phenyl Benzoate Core | Cyclohexyl Benzoate Core (trans) | Impact of Cyclohexane |
| Viscosity ( | High (>40 cP) | Low (~15-20 cP) | Critical Advantage: Faster switching speeds. |
| UV Stability | Moderate | High | Lack of conjugation in the ring prevents UV degradation. |
| Birefringence ( | High (>0.2) | Low (~0.08 - 0.1) | Useful for specific optical modes requiring low |
| Mesophase Range | Broad | Narrower | Reduced |
Conformational Analysis
The trans-1,4-disubstituted cyclohexane exists in a rigid chair conformation where both substituents are equatorial. This extends the molecular length-to-breadth ratio (aspect ratio), which is the primary driver for nematic phase formation.
-
Cis-Isomer: One substituent is axial, creating a "bent" molecule that disrupts molecular packing, destroying the liquid crystal phase.
Part 4: Pharmacological & Safety Profile
While the primary application is industrial, researchers in drug development must distinguish simple cyclohexyl benzoates from structurally similar pharmacophores.
Distinction from FAAH Inhibitors
There is a common confusion in literature between cyclohexyl benzoates (esters) and cyclohexyl carbamates.
-
Cyclohexyl Benzoate: Generally inactive pharmacologically; used as a fragrance ingredient or plasticizer.
-
URB597 (Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester): A potent Fatty Acid Amide Hydrolase (FAAH) inhibitor.
-
Guidance: Ensure CAS registry verification. Cyclohexyl benzoate is CAS 2412-73-9 .[1][2][3]
Toxicology and Safety
-
Skin Irritation: Cyclohexyl benzoate is classified as a mild skin irritant. It is lipophilic (LogP ~4.1), allowing dermal penetration.
-
Metabolism: Like most esters, it is hydrolyzed in vivo by non-specific esterases into cyclohexanol and benzoic acid. Both metabolites are rapidly conjugated and excreted (glycine conjugation for benzoic acid -> hippuric acid).
-
Status: Generally Regarded As Safe (GRAS) for use as a flavor/fragrance ingredient in minute quantities, but not approved as an active pharmaceutical ingredient (API).
References
-
Reinitzer, F. (1888).[4][5] Beiträge zur Kenntniss des Cholesterins. Monatshefte für Chemie, 9, 421–441.[4] (Foundational discovery of Liquid Crystals).[6]
-
Demus, D., & Zaschke, H. (1984). Flüssige Kristalle in Tabellen II. VEB Deutscher Verlag für Grundstoffindustrie, Leipzig. (Authoritative source on cyclohexyl benzoate properties).[1][2][3][7]
-
Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. In: Handbook of Liquid Crystals. Wiley-VCH.[2]
-
PubChem. (2025).[2] Cyclohexyl Benzoate Compound Summary. National Library of Medicine. Link
- Merck KGaA. (1978). Patents describing 4-(trans-4-alkylcyclohexyl)benzoates.
-
RIFM. (2024). Safety Assessment of Cyclohexyl Benzoate. Research Institute for Fragrance Materials.[3] Link
Sources
- 1. cyclohexyl benzoate | 2412-73-9 [chemicalbook.com]
- 2. Cyclohexyl benzoate | C13H16O2 | CID 75486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cyclohexyl benzoate, 2412-73-9 [thegoodscentscompany.com]
- 4. Publishers Panel [mtswat.com]
- 5. home.physics.leidenuniv.nl [home.physics.leidenuniv.nl]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
Methodological & Application
Methyl 4-cyclohexylbenzoate as a precursor for calamitic liquid crystals
This Application Note is designed for researchers in materials science and organic synthesis. It details the utility of Methyl 4-cyclohexylbenzoate as a structural scaffold for calamitic (rod-like) liquid crystals (LCs) .
The guide focuses on the critical stereochemical requirements (trans-isomerism) and provides a validated protocol for converting this precursor into a nematic liquid crystal.
Executive Summary
Methyl 4-cyclohexylbenzoate serves as a fundamental "mesogenic core" in the synthesis of thermotropic liquid crystals. Its utility stems from the cyclohexyl-phenyl linkage, which offers a lower optical birefringence and lower viscosity compared to biphenyl analogs (e.g., 5CB). However, the utility of this precursor is strictly governed by its stereochemistry. Only the trans-1,4-disubstituted cyclohexane isomer provides the linearity required for the formation of nematic or smectic phases. This guide outlines the purification, hydrolysis, and derivatization of this molecule into a functional liquid crystal.
Structural Mechanistics: The Importance of the Trans Isomer
In calamitic liquid crystals, the aspect ratio (length-to-width) of the molecule dictates the stability of the mesophase.
-
The Trans-Isomer (Thermodynamic): The phenyl ring and the ester group occupy equatorial positions on the cyclohexane chair. This creates a linear, rod-like geometry compatible with anisotropic packing.
-
The Cis-Isomer (Kinetic): One substituent is axial, creating a "kink" in the molecular backbone. This disrupts the parallel alignment required for liquid crystallinity, acting as an impurity that depresses the clearing point (
).
Stereochemical Visualization
The following diagram illustrates the conformational necessity of the trans isomer for mesophase formation.
Figure 1: Stereochemical logic dictating the utility of cyclohexylbenzoates in liquid crystal synthesis. The trans-isomer is essential for rod-like packing.
Quality Control: Self-Validating Isomer Purity
Before synthesis, the precursor must be validated. Commercial supplies often contain 10–30% cis isomer.
Protocol A: Isomer Quantification via NMR
Objective: Determine the cis/trans ratio using
-
Sample Prep: Dissolve 10 mg of Methyl 4-cyclohexylbenzoate in
. -
Acquisition: Run a standard proton scan (min 300 MHz).
-
Analysis Region: Focus on the methine proton (
) of the cyclohexane ring attached to the benzoate ester.-
Trans-isomer: Appears as a triplet of triplets (tt) around
2.3–2.6 ppm.-
Validation Criterion: Large coupling constant
(axial-axial coupling).
-
-
Cis-isomer: Appears slightly downfield.
-
Validation Criterion: Smaller coupling constant
.
-
-
-
Pass/Fail: If trans < 95%, proceed to Protocol B (Isomerization).
Synthetic Protocols
Protocol B: Isomerization and Hydrolysis (One-Pot)
This step converts the methyl ester into the pure trans-4-cyclohexylbenzoic acid, the active intermediate for LC synthesis.
Reagents:
-
Methyl 4-cyclohexylbenzoate (Starting Material)
-
Potassium Hydroxide (KOH)[1]
-
Ethanol (95%) / Water
Workflow:
-
Dissolution: Dissolve 10 mmol of the ester in 50 mL Ethanol.
-
Base Addition: Add 20 mmol KOH (dissolved in minimal water).
-
Reflux (Equilibration): Reflux for 12 hours.
-
Workup:
-
Evaporate ethanol.
-
Acidify with HCl (pH 1) to precipitate the acid.
-
Filter the white solid.
-
-
Purification: Recrystallize from Ethanol/Hexane.
-
Target Melting Point: Trans-4-cyclohexylbenzoic acid melts at ~124°C . (Significant deviation indicates cis contamination).
-
Protocol C: Derivatization to Calamitic LC (Model System)
Target Molecule: 4'-Cyanophenyl 4-cyclohexylbenzoate Rationale: This synthesis attaches a polar headgroup (cyano) to the rigid core, creating a strong dipole moment along the long axis, which is classic for driving nematic phase formation.
Reagents:
-
Trans-4-cyclohexylbenzoic acid (from Protocol B)
-
Thionyl Chloride (
) -
4-Cyanophenol
-
Triethylamine (
) -
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
In a dry flask, suspend the acid (5 mmol) in
(5 mL). -
Add 1 drop of DMF (catalyst).
-
Reflux for 2 hours until gas evolution (
, ) ceases and the solution is clear. -
Evaporation: Remove excess
under vacuum. Critical: Ensure dryness to prevent hydrolysis.
-
-
Esterification:
-
Dissolve the crude acid chloride in dry DCM (10 mL).
-
In a separate flask, dissolve 4-cyanophenol (5 mmol) and
(6 mmol) in dry DCM (10 mL). -
Addition: Add the acid chloride solution dropwise to the phenol solution at 0°C.
-
Stir at Room Temperature for 12 hours.
-
-
Workup & Purification:
-
Wash organic layer with 1M HCl, then Sat.
, then Brine. -
Dry over
and evaporate. -
Recrystallization: Recrystallize from Ethanol to obtain white needles.
-
Synthetic Workflow Diagram
Figure 2: Synthetic pathway from methyl ester precursor to final calamitic liquid crystal.
Characterization of the Mesophase[7][8][9]
Once synthesized, the material must be characterized to confirm liquid crystalline behavior.
Data Presentation: Expected Properties
| Parameter | Method | Expected Observation |
| Purity | HPLC / NMR | >99.5% (Essential for sharp transitions) |
| Melting Point ( | DSC (Heating) | Sharp endothermic peak (Crystal |
| Clearing Point ( | DSC / POM | Transition from turbid to clear liquid (Nematic |
| Texture | POM (Crossed Polarizers) | Schlieren Texture (characteristic of Nematic phase) |
Protocol D: Polarized Optical Microscopy (POM)[1][2]
-
Sample Prep: Place a small amount of the final product between two glass slides (no surface treatment required for initial screening).
-
Heating: Heat the sample to the isotropic phase (clear liquid).
-
Cooling: Cool slowly (1°C/min).
-
Observation: Look for the emergence of "droplets" that coalesce into a thread-like (nematic) texture. If the sample is the cis isomer, you will likely see a direct transition to crystals without the fluid birefringent phase.
References
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.
- Context: Establishes the structural requirements (aspect r
-
Kelly, S. M. (1995). Liquid Crystals with a Cyclohexyl-Phenyl Core. Journal of Materials Chemistry.
- Context: Discusses the viscosity benefits of cyclohexyl rings over biphenyls.
-
Reich, H. J. (2023). Structure Determination Using NMR: Coupling Constants in Cyclohexanes. University of Wisconsin-Madison.
- Context: Authoritative grounding for the vs coupling constant valid
-
Merck KGaA. (2021). Liquid Crystal Mixtures for Active Matrix Displays.
- Context: Industrial context for the use of phenyl-cyclohexane deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 3. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile [mdpi.com]
- 5. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 6. ijres.org [ijres.org]
Application Note: Optimized Synthesis of Methyl 4-cyclohexylbenzoate via Acid-Catalyzed Esterification
Executive Summary & Application Scope
Methyl 4-cyclohexylbenzoate is a critical intermediate in the synthesis of liquid crystal mesogens and pharmaceutical scaffolds. Its structural rigidity, provided by the cyclohexyl-phenyl core, makes it an ideal candidate for studying structure-activity relationships (SAR) in lipophilic drug design.
This protocol details a robust, scalable method for the synthesis of Methyl 4-cyclohexylbenzoate via Fischer Esterification. Unlike generic protocols, this guide addresses specific challenges associated with the lipophilicity of the cyclohexyl group, optimizing for high purity (>98%) and yield suitable for downstream applications.
Chemical Strategy & Retrosynthesis
The synthesis relies on the acid-catalyzed Fischer esterification of 4-cyclohexylbenzoic acid with methanol.
Thermodynamic Considerations:
The reaction is an equilibrium process (
Key Mechanistic Insight: The cyclohexyl group at the para position is electron-donating via induction (+I effect), which slightly increases the electron density of the aromatic ring but does not significantly deactivate the carboxylic acid carbon towards nucleophilic attack. However, the lipophilic nature of the cyclohexyl tail requires specific workup modifications to prevent product loss in the aqueous phase during extraction.
Visualizing the Reaction Pathway
The following diagram outlines the reaction logic and critical decision points during the synthesis.
Figure 1: Logical workflow for the synthesis and isolation of Methyl 4-cyclohexylbenzoate.
Materials & Equipment
| Reagent/Material | Grade | Purpose |
| 4-Cyclohexylbenzoic acid | >97% | Starting Material (Limiting Reagent) |
| Methanol (MeOH) | Anhydrous | Reactant & Solvent |
| Sulfuric Acid (H₂SO₄) | Conc. (98%) | Catalyst |
| Dichloromethane (DCM) | ACS Reagent | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Sat. Aq. | Neutralization of excess acid |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
| Silica Gel 60 | 230-400 mesh | Stationary phase (if column needed) |
Equipment:
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser with drying tube (CaCl₂).
-
Rotary evaporator.
-
Separatory funnel.
-
Oil bath or heating mantle.
Detailed Protocol
Step 1: Reaction Setup
-
Charge: To a dry 250 mL round-bottom flask, add 5.0 g (24.5 mmol) of 4-cyclohexylbenzoic acid.
-
Solvent: Add 50 mL of anhydrous methanol. The starting material may not dissolve completely at room temperature; this is normal.
-
Catalyst Addition: Slowly add 1.0 mL of concentrated sulfuric acid dropwise while stirring.
-
Note: The addition is exothermic. Ensure the solution does not boil uncontrollably.
-
-
Assembly: Attach a reflux condenser topped with a CaCl₂ drying tube to exclude atmospheric moisture.
Step 2: Reflux & Monitoring[1][2]
-
Heating: Heat the mixture to reflux (oil bath set to ~75°C). The solid should dissolve as the temperature rises.
-
Duration: Maintain reflux for 8–12 hours .
-
In-Process Control (IPC): Monitor via Thin Layer Chromatography (TLC).
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV (254 nm). The product (ester) will have a higher R_f value than the carboxylic acid. The acid often streaks or stays at the baseline without acetic acid in the eluent.
-
Step 3: Workup (Critical for Purity)
-
Concentration: Cool the reaction mixture to room temperature. Remove the excess methanol using a rotary evaporator.[1] A viscous oil or semi-solid residue will remain.
-
Partition: Dissolve the residue in 50 mL of Dichloromethane (DCM) .
-
Neutralization: Transfer to a separatory funnel. Wash the organic layer carefully with 2 x 30 mL of saturated NaHCO₃ solution .
-
Caution: CO₂ gas evolution will occur. Vent the funnel frequently to prevent pressure buildup.
-
Why: This step removes the sulfuric acid catalyst and converts any unreacted starting material (carboxylic acid) into its water-soluble sodium salt (Sodium 4-cyclohexylbenzoate), removing it from the organic layer.
-
-
Washing: Wash the organic layer with 30 mL of brine to remove residual water and break potential emulsions caused by the surfactant-like nature of the cyclohexyl-phenyl structure.
-
Drying: Collect the organic layer, dry over anhydrous Na₂SO₄ for 15 minutes, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude ester.
Step 4: Purification
-
Assessment: The crude product is typically a low-melting solid or viscous oil.
-
Recrystallization (Preferred):
-
Dissolve the crude in a minimum amount of hot methanol.
-
Add water dropwise until slight turbidity persists.
-
Cool to 4°C overnight. Filter the white crystals.
-
-
Alternative (Flash Chromatography):
-
If purity is <95% by TLC, purify via silica gel column.
-
Eluent: Hexane:EtOAc (95:5). The lipophilic cyclohexyl group makes the molecule move quickly on silica.
-
Process Control & Characterization[4]
Expected Yield: 85–92%
Analytical Data:
-
Physical State: White crystalline solid or colorless oil (MP: ~32-35°C, verify with specific batch).
-
IR Spectrum:
-
Strong C=O stretch (ester) at ~1720 cm⁻¹.
-
Absence of broad O-H stretch (2500-3300 cm⁻¹) indicates successful removal of starting acid.
-
-
¹H NMR (CDCl₃, 400 MHz):
- 7.95 (d, 2H, Ar-H ortho to ester).
- 7.25 (d, 2H, Ar-H meta to ester).
- 3.90 (s, 3H, O-CH ₃).
- 2.55 (m, 1H, Cyclohexyl benzylic H).
- 1.20–1.90 (m, 10H, Cyclohexyl aliphatic H).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction (Equilibrium limitation). | Increase reaction time or add molecular sieves (3Å) to the reaction flask to trap water. |
| Emulsion during extraction | Cyclohexyl group acts as a lipophile; Na salts act as surfactants. | Add more brine; allow longer settling time; do not shake too vigorously (swirl instead). |
| Acid impurity in product | Insufficient NaHCO₃ wash. | Check pH of the aqueous layer during workup; ensure it remains basic (pH > 8). |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate (Analogous chemistry). Available at: [Link].
-
Master Organic Chemistry. Fischer Esterification Mechanism and Protocol. Available at: [Link].
Sources
Application Notes and Protocols: Methyl 4-cyclohexylbenzoate in Organic Synthesis
Foreword for the Modern Researcher
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-cyclohexylbenzoate, a seemingly simple aromatic ester, represents a versatile yet underexplored synthon. Its unique structural motif, combining a rigid aromatic core with a flexible, saturated cyclohexyl ring, imparts desirable physicochemical properties to target molecules, particularly in the realms of materials science and medicinal chemistry. This guide moves beyond a mere recitation of facts, offering a senior scientist's perspective on the practical applications and strategic value of this compound. We will delve into the causality behind procedural choices, ensuring that each protocol is not just a series of steps, but a self-validating experiment grounded in sound chemical principles.
Compound Profile and Strategic Value
Methyl 4-cyclohexylbenzoate (CAS No. 92863-34-8) is a stable, crystalline solid at room temperature. Its strategic value in synthesis primarily stems from its function as a protected form of 4-cyclohexylbenzoic acid, a key component in the synthesis of liquid crystals and certain pharmaceutical scaffolds. The methyl ester provides a convenient handle for purification via crystallization or chromatography and is readily converted to the more reactive carboxylic acid or other functional groups as synthetic routes demand.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 92863-34-8 | [1][2] |
| Molecular Formula | C₁₄H₁₈O₂ | [3] |
| Molecular Weight | 218.29 g/mol | [3] |
| Boiling Point | 323.6 ± 21.0 °C (Predicted) | [2] |
| Density | 1.046 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | 2-8°C, sealed in a dry environment | [1] |
Synthesis of Methyl 4-cyclohexylbenzoate: The Fischer-Speier Approach
The most direct and economically viable route to Methyl 4-cyclohexylbenzoate is the Fischer-Speier esterification of 4-cyclohexylbenzoic acid. This acid-catalyzed reaction with methanol is an equilibrium process. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of methanol, which also serves as the solvent, and by the catalytic action of a strong acid.[4][5]
Caption: Workflow for the Fischer-Speier esterification of 4-cyclohexylbenzoic acid.
Protocol 1: Synthesis of Methyl 4-cyclohexylbenzoate
Principle: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, enhancing its electrophilicity. A nucleophilic attack by the hydroxyl group of methanol follows, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[5] Using excess methanol drives the reaction to completion in accordance with Le Châtelier's principle.
Materials:
-
4-cyclohexylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 4-cyclohexylbenzoic acid (e.g., 10.0 g, 49.0 mmol).
-
Add a large excess of anhydrous methanol (e.g., 100 mL). Swirl to dissolve the solid.
-
Carefully add concentrated sulfuric acid (e.g., 2 mL) dropwise with swirling. Caution: The addition is exothermic.
-
Add a magnetic stir bar or boiling chips, attach a reflux condenser, and heat the mixture to reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.
-
Pour the residue into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.
-
Shake the funnel, allowing the layers to separate. Extract the aqueous layer with another 25 mL portion of diethyl ether.
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to afford Methyl 4-cyclohexylbenzoate as a white to off-white solid.
Key Synthetic Transformations
Methyl 4-cyclohexylbenzoate serves as a versatile intermediate for several key transformations, primarily revolving around the reactivity of the ester functional group.
A. Saponification: Gateway to 4-Cyclohexylbenzoic Acid Derivatives
The most common application of Methyl 4-cyclohexylbenzoate is its hydrolysis (saponification) to 4-cyclohexylbenzoic acid. This carboxylic acid is a crucial building block for many liquid crystal materials, where its rigid core and terminal functional group are essential for forming mesophases.[6][7]
Caption: Two-step workflow for the saponification of Methyl 4-cyclohexylbenzoate.
Protocol 2: Saponification to 4-Cyclohexylbenzoic Acid
Principle: This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide ion. An acid-base reaction between the carboxylic acid formed and the methoxide drives the reaction to completion. A final acidification step protonates the carboxylate salt to yield the desired carboxylic acid.
Materials:
-
Methyl 4-cyclohexylbenzoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Beaker, round-bottom flask, reflux condenser
Procedure:
-
Dissolve Methyl 4-cyclohexylbenzoate (e.g., 5.0 g, 22.9 mmol) in methanol (50 mL) in a round-bottom flask.
-
Add a solution of NaOH (e.g., 2.0 g, 50.0 mmol) in 10 mL of water.
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the remaining solid in 50 mL of water. If any unreacted ester remains, it can be removed by washing with a small amount of diethyl ether.
-
Cool the aqueous solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2. A white precipitate of 4-cyclohexylbenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The purity is typically high, but recrystallization from ethanol/water can be performed if necessary.
B. Reduction: Access to (4-Cyclohexylphenyl)methanol
Reduction of the ester functionality provides access to the corresponding primary alcohol, (4-cyclohexylphenyl)methanol. This alcohol can be a useful intermediate for further functionalization, for example, through oxidation to the aldehyde or conversion to an alkyl halide. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Principle: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide group to form an intermediate aldehyde. The aldehyde is immediately reduced by another equivalent of hydride to form an alkoxide, which is then protonated during the aqueous workup to yield the primary alcohol.
Materials:
-
Methyl 4-cyclohexylbenzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents (water, 15% NaOH, water)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked flask, dropping funnel, condenser, ice bath
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (e.g., 1.1 g, 28.6 mmol) in anhydrous THF (50 mL).
-
Cool the suspension in an ice bath.
-
Dissolve Methyl 4-cyclohexylbenzoate (e.g., 5.0 g, 22.9 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours or until completion as monitored by TLC.
-
Cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. A common and safe method is the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (4-cyclohexylphenyl)methanol.
Characterization Data (Predicted)
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | δ ~7.9-8.1 (d, 2H, Ar-H ortho to COO), δ ~7.2-7.4 (d, 2H, Ar-H ortho to cyclohexyl), δ ~3.9 (s, 3H, OCH₃), δ ~2.5 (tt, 1H, Ar-CH), δ ~1.2-1.9 (m, 10H, cyclohexyl-H). |
| ¹³C NMR (CDCl₃) | δ ~167 (C=O), δ ~148-150 (Ar-C-cyclohexyl), δ ~129-131 (Ar-C-COO), δ ~128-130 (Ar-CH), δ ~126-128 (Ar-CH), δ ~52 (OCH₃), δ ~44 (Ar-CH), δ ~34 (cyclohexyl-CH₂), δ ~27 (cyclohexyl-CH₂), δ ~26 (cyclohexyl-CH₂). |
| IR (KBr Pellet) | ~2925, 2850 cm⁻¹ (C-H stretch, cyclohexyl), ~1720 cm⁻¹ (C=O stretch, ester), ~1610, 1500 cm⁻¹ (C=C stretch, aromatic), ~1270, 1100 cm⁻¹ (C-O stretch). |
| Mass Spec. (EI) | M⁺ at m/z = 218. Expected fragments at m/z = 187 ([M-OCH₃]⁺), 159 ([M-COOCH₃]⁺). |
Conclusion and Future Outlook
Methyl 4-cyclohexylbenzoate is a valuable and straightforward building block in organic synthesis. Its primary utility lies in its role as a stable precursor to 4-cyclohexylbenzoic acid, a cornerstone for the synthesis of liquid crystalline materials. Furthermore, standard ester transformations, such as reduction to the primary alcohol, expand its synthetic potential. While its application as a central fragment in complex, multi-step drug synthesis is not yet widely documented, the increasing interest in molecules with 3D-character suggests that synthons like Methyl 4-cyclohexylbenzoate will find broader use. Future research may focus on leveraging the ester as a directing group or its involvement in novel cross-coupling methodologies, further cementing its place in the synthetic chemist's toolkit.
References
- Google Patents. (n.d.). Preparation method of methyl benzoate compound. CN113248373A.
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
University of California, Irvine. (n.d.). Preparation of Methyl Benzoate. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved February 7, 2026, from [Link]
-
vibzz lab. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification [Video]. YouTube. Retrieved February 7, 2026, from [Link]
-
Dr. Richard Musgrave. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed Central. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. PubMed. Retrieved February 7, 2026, from [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 7, 2026, from [Link]
-
Taylor & Francis Online. (2022, May 15). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Methyl 4-methylbenzoate. Retrieved February 7, 2026, from [Link]
Sources
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. cyclohexyl benzoate(2412-73-9) 1H NMR [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
Application Note: Handling and Storage Protocols for Methyl 4-cyclohexylbenzoate
Introduction & Scope
Methyl 4-cyclohexylbenzoate (CAS: 92863-34-8) is a specialized ester intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Its structure, featuring a lipophilic cyclohexyl ring attached to a benzoate core, makes it a critical building block for introducing metabolic stability and hydrophobic interactions into drug scaffolds.
This guide provides a standardized protocol for the handling, storage, and solubilization of Methyl 4-cyclohexylbenzoate. Unlike simple methyl benzoate, the addition of the cyclohexyl group alters its physicochemical profile, necessitating specific cold-chain management and moisture protection to prevent hydrolysis and ensure experimental reproducibility.
Physicochemical Profile & Technical Specifications
The following data consolidates physical properties critical for establishing handling workflows.
| Property | Specification | Operational Implication |
| CAS Number | 92863-34-8 | Unique identifier for inventory tracking. |
| Formula | C₁₄H₁₈O₂ | MW: 218.29 g/mol .[1][2] |
| Physical State | Solid (Crystalline) | Requires anti-static weighing procedures. |
| Storage Temp | 2°C to 8°C | Critical: Must be stored refrigerated to maintain purity. |
| Solubility | DMSO, Methanol, DCM | Insoluble in water; prepare stocks in organics. |
| Stability | Moisture Sensitive | Susceptible to ester hydrolysis; keep desiccated. |
Expert Insight: While simple methyl esters are often liquids at room temperature, the bulky cyclohexyl substitution increases van der Waals interactions, resulting in a solid state. This phase change reduces volatility but increases susceptibility to static charge during weighing.
Storage Protocols: The "Chain of Custody" Approach
Improper storage is the leading cause of batch-to-batch variation in ester-based intermediates. The following protocol utilizes a "Mother/Daughter" container system to minimize freeze-thaw cycles and moisture exposure.
Long-Term Storage (Mother Vial)
-
Temperature: Maintain at 2–8°C (Standard Refrigerator).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.
-
Desiccation: Place the primary vial inside a secondary container (e.g., a Falcon tube or Tupperware) containing active desiccant packets (Silica gel or Drierite).
-
Seal: Parafilm wrapping around the cap is mandatory to prevent vapor exchange.
Working Aliquots (Daughter Vials)
-
Preparation: Upon first opening, weigh out the required mass for the week's experiments into pre-labeled amber vials.
-
Usage: Keep daughter vials at room temperature only during active use. Return to 2–8°C if unused for >4 hours.
-
Disposal: Discard working aliquots if visible aggregation or discoloration (yellowing) occurs, indicating oxidation or hydrolysis.
Storage Decision Logic (Visualization)[3]
Figure 1: Decision matrix for receiving and maintaining stock integrity. The "Mother/Daughter" split is critical to prevent moisture introduction into the bulk material.
Handling and Solubilization Procedures
Safety & PPE (Hazard Assessment)
Although specific GHS data for this CAS is limited, treat as a Novel Chemical Entity (NCE) :
-
Engineering Controls: Handle exclusively inside a chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat.
-
Inhalation Risk: Avoid dust generation.[3][4][5] If fine powder is visible, use a static eliminator gun before weighing.
Solubilization Workflow
Methyl 4-cyclohexylbenzoate is hydrophobic. Attempting to dissolve directly in aqueous buffers will result in precipitation.
Protocol for 10 mM Stock Solution:
-
Solvent Choice:
-
Preferred: Dimethyl Sulfoxide (DMSO) (anhydrous).
-
Alternative: Ethanol or Methanol (molecular biology grade).
-
-
Calculation:
-
To prepare 1 mL of 10 mM stock: Weigh 2.18 mg of compound.
-
Add 1 mL of solvent.
-
-
Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain.
-
Verification: Inspect for clarity. The solution should be colorless and free of turbidity.
Aqueous Dilution (For Biological Assays)
When introducing the stock into cell culture media or assay buffers:
-
Step 1: Dilute the DMSO stock into the aqueous buffer while vortexing rapidly.
-
Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity in biological systems.
-
Observation: Watch for "crashing out" (cloudiness). If precipitation occurs, reduce the stock concentration or add a solubilizing agent (e.g., Cyclodextrin).
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and copious water for 15 minutes. Remove contaminated clothing.[6][7][8] |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][4][8] |
| Spill (Solid) | Dampen a paper towel with ethanol to wipe up powder (avoids dust). Dispose of as hazardous chemical waste. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][4] Contact poison control. |
References
-
Chemical Book. (2024).[7] Methyl 4-cyclohexylbenzoate - CAS 92863-34-8 Properties and Suppliers. Retrieved from
-
BLD Pharm. (2024).[7] Safety Data Sheet (SDS) for Methyl 4-cyclohexylbenzoate. Retrieved from
-
PubChem. (2024). Compound Summary: Methyl 4-methylbenzoate (Structural Analog Reference). National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2024).[7] General Handling of Esters and Organic Intermediates. Retrieved from
Sources
- 1. 92863-34-8|Methyl 4-cyclohexylbenzoate|BLDpharm [bldpharm.com]
- 2. 4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.fr [fishersci.fr]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Methyl 4-cyclohexylbenzoate Esterification
Welcome to the technical support center for the synthesis of methyl 4-cyclohexylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the esterification of 4-cyclohexylbenzoic acid. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common challenges and observations during the synthesis of methyl 4-cyclohexylbenzoate via Fischer esterification.
Q1: My yield of methyl 4-cyclohexylbenzoate is significantly lower than expected. What are the likely causes?
Low yield is the most frequently encountered issue and typically points to the reversible nature of the Fischer esterification reaction.[1][2] The reaction between 4-cyclohexylbenzoic acid and methanol is an equilibrium process, as shown below:
4-cyclohexylbenzoic acid + Methanol ⇌ Methyl 4-cyclohexylbenzoate + Water
To ensure a high yield of the desired ester, the equilibrium must be shifted to the right. Several factors can contribute to a low yield:
-
Insufficient Methanol: Methanol is not only a reactant but is also often used as the solvent. A large excess of methanol is crucial to push the equilibrium towards the product side according to Le Châtelier's principle.[3]
-
Presence of Water: Water is a product of the reaction. If water is present in the reaction mixture at the start (e.g., from wet glassware or reagents) or is not effectively removed, it will drive the equilibrium back towards the starting materials, reducing your ester yield.[1][2][4]
-
Inefficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[5][6] An insufficient amount or inactive catalyst will result in a slow or incomplete reaction.
-
Reaction Time and Temperature: The reaction needs to be heated (typically at reflux) for a sufficient amount of time to reach equilibrium.[7] Shorter reaction times or lower temperatures may result in an incomplete reaction.
Troubleshooting Steps:
-
Ensure Dry Conditions: Use oven-dried glassware and anhydrous methanol.
-
Use Excess Methanol: A common approach is to use methanol as the solvent, ensuring a large molar excess.[3]
-
Optimize Catalyst Concentration: A typical catalytic amount of concentrated sulfuric acid is 1-3 mol% relative to the carboxylic acid.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the disappearance of the starting material.
-
Consider Water Removal: For particularly stubborn reactions, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed, though this is more common with higher-boiling alcohols.[2]
Q2: After the workup, my product is contaminated with an acidic impurity. What is it and how do I remove it?
The most common acidic impurity is unreacted 4-cyclohexylbenzoic acid.[3][8] This is a direct consequence of the equilibrium nature of the Fischer esterification.
Identification:
-
TLC Analysis: The unreacted acid will have a different Rf value than the ester product, typically being more polar.
-
NMR Spectroscopy: The carboxylic acid proton (-COOH) will be visible as a broad singlet far downfield (typically 10-13 ppm) in the ¹H NMR spectrum.
Removal Protocol:
A simple liquid-liquid extraction is highly effective for removing the unreacted carboxylic acid.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the acidic 4-cyclohexylbenzoic acid, forming the water-soluble sodium 4-cyclohexylbenzoate salt, which will partition into the aqueous layer.
-
Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
-
Repeat the wash with sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified methyl 4-cyclohexylbenzoate.
Q3: I observe a low-boiling point byproduct during distillation/characterization. What could it be?
Under the acidic and heated conditions of the Fischer esterification, a small amount of dimethyl ether can be formed from the acid-catalyzed dehydration of two methanol molecules.[9]
Formation Mechanism:
-
Protonation of a methanol molecule by the acid catalyst to form a good leaving group (water).
-
A second methanol molecule acts as a nucleophile, attacking the protonated methanol in an SN2 reaction to form a protonated ether.
-
Deprotonation of this intermediate yields dimethyl ether.[9]
Mitigation and Removal:
-
Formation is generally minimal when methanol is used as the solvent at its reflux temperature.
-
Removal is straightforward due to its low boiling point (-24 °C). It will be readily removed during the solvent evaporation step of the workup.
Q4: My 4-cyclohexylbenzoic acid starting material might be impure. What byproducts could arise from common impurities?
If the 4-cyclohexylbenzoic acid starting material is contaminated with cyclohexanol, the acidic and heated reaction conditions can lead to the dehydration of cyclohexanol to form cyclohexene.[10][11]
Formation Mechanism:
-
Protonation of the hydroxyl group of cyclohexanol by the acid catalyst.
-
Loss of water to form a secondary carbocation.
-
Deprotonation of an adjacent carbon to form the cyclohexene double bond.[11]
Identification and Prevention:
-
GC-MS analysis of the crude product can identify the volatile cyclohexene.
-
Prevention is key: Ensure the purity of the 4-cyclohexylbenzoic acid starting material through recrystallization or other purification methods before use.
Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.
Caption: Main pathway for Fischer esterification.
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. mdpi.com [mdpi.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification-Academax [academax.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
optimizing acid catalyst concentration for Methyl 4-cyclohexylbenzoate synthesis
Technical Support Center: Methyl 4-Cyclohexylbenzoate Synthesis
Subject: Optimization of Acid Catalyst Concentration for Fischer Esterification Case ID: OPT-M4CB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Optimization Paradox
Welcome to the technical support hub. You are likely attempting to synthesize Methyl 4-cyclohexylbenzoate via Fischer esterification.
The Core Challenge: While Fischer esterification is a "textbook" reaction, the lipophilicity of the 4-cyclohexyl moiety introduces a solubility challenge in methanol, while the benzoic acid core requires significant activation energy to overcome the equilibrium.
Optimizing the acid catalyst is not just about "adding more." It is a balancing act between reaction kinetics (rate) and thermodynamic equilibrium (yield).
-
Too little acid: The reaction stalls due to poor electrophilic activation of the carbonyl carbon.
-
Too much acid: You risk generating dimethyl ether (DME) side products from the methanol solvent, complicating purification and reducing solvent recyclability.
Critical Parameters & Data Tables
Before troubleshooting, review these baseline parameters derived from kinetic studies of para-substituted benzoic acids.
Table 1: Acid Catalyst Performance Matrix
| Catalyst Type | Recommended Loading (mol%) | Pros | Cons | Optimization Strategy |
| Sulfuric Acid ( | 5 – 15 mol% | High activity, low cost, dehydrating agent. | Oxidizing potential; can cause charring/sulfonation if overheated. | Start at 5 mol%. Increase only if conversion <80% after 4h. |
| p-Toluenesulfonic Acid (pTSA) | 1 – 5 mol% | Solid (easy handling), organic soluble, non-oxidizing. | More expensive; requires water removal (Dean-Stark) for high yields. | Ideal for scale-up. Use with a co-solvent (e.g., Toluene) to strip water.[1] |
| Thionyl Chloride ( | 1.1 – 1.5 equiv | Generates anhydrous HCl in situ; scavenges water. | Generates | Not catalytic. Stoichiometric reagent. Use for difficult substrates. |
Table 2: Typical Screening Protocol (0.1 M Scale)
| Variable | Range to Screen | Target Outcome |
| Catalyst Conc. | 1, 5, 10, 20 mol% | >95% Conversion by HPLC/GC |
| Methanol Ratio | 5:1 to 20:1 (Molar) | Homogeneity of reaction mixture |
| Temperature | 60°C (Reflux) | Kinetic acceleration |
Mechanistic Insight (Visualized)
To troubleshoot, you must understand the "PADPED" mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). The acid catalyst drives Step 1 and Step 4.
Figure 1: The Acid-Catalyzed Pathway. Note the red dashed line: Water is your enemy. The catalyst accelerates both forward and reverse reactions.
Troubleshooting Guides & FAQs
Scenario A: "My reaction stalls at 60-70% conversion."
Q: I added 10 mol%
A: Stop. Adding more acid likely won't help and may degrade your product.
-
The Diagnosis: You have hit Chemical Equilibrium , not a kinetic wall. The water produced (See Fig 1) is hydrolyzing your ester back to the acid as fast as it forms.
-
The Fix:
-
Le Chatelier’s Principle: Increase the concentration of Methanol. If you are running at 5 equivalents, push to 10 or 20 equivalents (use MeOH as the solvent).
-
Water Removal: Add activated 3Å Molecular Sieves to the reaction flask (in a socle or tea bag to prevent attrition).
-
Alternative: Switch to a binary solvent system (Methanol/Toluene) and use a Dean-Stark trap, though this is difficult with Methanol's low boiling point.
-
Scenario B: "I see a new impurity peak at RRT 0.8."
Q: I increased the catalyst to 25 mol% to speed things up, but now I have a side product.
A: You are likely forming Dimethyl Ether (DME) or sulfonating the ring (rare at reflux, but possible).
-
The Mechanism: High acid concentration promotes the dehydration of two methanol molecules:
. -
The Impact: This consumes your solvent and generates more water, which inhibits your esterification (see Scenario A).
-
The Fix: Reduce catalyst loading to <10 mol%. If the reaction is too slow, increase temperature (pressurized vessel) rather than acid concentration.
Scenario C: "The starting material won't dissolve."
Q: 4-cyclohexylbenzoic acid is floating in the methanol. Is the catalyst working?
A: This is a phase-transfer issue. The cyclohexyl group makes the molecule hydrophobic.
-
The Fix:
-
Co-solvent: Add Dichloromethane (DCM) or Toluene until the solution is clear before adding the catalyst.
-
Order of Addition: Dissolve the acid in the minimum amount of co-solvent, add Methanol, then add the catalyst dropwise.
-
Advanced Optimization Workflow
Use this logic tree to determine your next experimental step.
Figure 2: Decision Matrix for Reaction Optimization.
References
-
Synthesis of Methyl Benzoate Derivatives (General Kinetics)
-
Solid Acid Catalysts (Alternative Methods)
-
Microwave Optimization (Substituted Benzoic Acids)
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification-Academax [academax.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. academicpublishers.org [academicpublishers.org]
Technical Support Center: Methyl 4-cyclohexylbenzoate Purification
Introduction & Chemical Profile[1][2][3][4][5][6][7]
Methyl 4-cyclohexylbenzoate is a critical intermediate often used in the synthesis of liquid crystals and pharmaceutical scaffolds.[1] Its purification presents a unique dichotomy: it possesses the lipophilicity of a cyclohexyl group combined with the hydrolytic sensitivity of an ester.
The primary challenge researchers face is not the chemistry itself, but the physical isolation of the product. The molecule often exists at the boundary between solid and liquid at room temperature (low-melting solid), leading to persistent "oiling out" issues during crystallization and emulsion formation during aqueous workups.
Chemical Profile
| Property | Data | Relevance to Purification |
| CAS Number | 92863-34-8 | Verification of identity.[1] |
| Molecular Formula | C₁₄H₁₈O₂ | MW: 218.29 g/mol .[1] |
| Physical State | Low-melting solid / Viscous oil | MP is often ~30–40°C (purity dependent).[1] Prone to supercooling.[1] |
| Solubility | Soluble in DCM, EtOAc, Toluene.[1] | Insoluble in water; requires organic extraction.[1] |
| Boiling Point | ~323°C (at 760 mmHg) | Warning: Do not attempt atmospheric distillation.[1] High vacuum required.[1][2] |
| Major Impurity | 4-cyclohexylbenzoic acid | Starting material; acidic, removable via base wash.[1] |
Troubleshooting Guide: Phase I – The Aqueous Workup
Objective: Removal of unreacted acid (4-cyclohexylbenzoic acid) and mineral acid catalysts (H₂SO₄/p-TsOH).[1]
The Challenge: Emulsion Formation
The cyclohexyl moiety adds significant lipophilicity to the molecule. When neutralized with base, the benzoate salts can act as surfactants, stabilizing oil-in-water emulsions that trap your product.[1]
Protocol: The "Salting Out" Wash
Do not vigorously shake the separatory funnel. Use the "Inversion Method."
-
Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) rather than Ethyl Acetate (EtOAc). DCM is denser than water and typically resolves emulsions faster for this specific lipophilic ester.[1]
-
Acid Removal (The Gentle Neutralization):
-
The Brine Break:
-
If an emulsion forms, add saturated NaCl (brine) immediately.[1] The high ionic strength disrupts the surfactant layer.
-
Pro-Tip: If the interface is still raggy, filter the biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.
-
-
Drying: Dry over MgSO₄ (Magnesium Sulfate). Avoid Na₂SO₄ if the product is wet, as MgSO₄ is a more aggressive desiccant.
Troubleshooting Guide: Phase II – Crystallization & "Oiling Out"
Objective: Isolating the solid product from the crude oil.
The Challenge: The Melt Threshold
Methyl 4-cyclohexylbenzoate has a melting point near ambient temperature. Standard recrystallization often results in the product separating as a second liquid phase ("oiling out") rather than forming crystals.[1] This traps impurities.[1]
Visualization: The Oiling Out Loop
Caption: Logical loop for addressing the "oiling out" phenomenon during crystallization.
Protocol: Low-Temperature Seeding
-
Solvent Choice: Use Methanol (MeOH) or a Hexane/EtOAc (95:5) mix.[1]
-
Note: Methanol is preferred as the ester is sparingly soluble in cold methanol, but highly soluble in hot.
-
-
The "Cloud Point" Technique:
-
Dissolve the crude oil in the minimum amount of boiling methanol.
-
Allow to cool slowly.[1]
-
CRITICAL STEP: As soon as the solution becomes slightly turbid (cloud point), add a seed crystal of pure Methyl 4-cyclohexylbenzoate. If you lack a seed, scratch the glass wall with a glass rod.
-
-
Temperature Control:
Advanced Purification: Distillation & Chromatography
Objective: High-purity isolation (>99.5%) for pharmaceutical applications.
Vacuum Distillation
Due to the high boiling point (~323°C atm), thermal decomposition is a risk.
-
Expected bp: ~140–150°C at 1 mmHg.[1]
-
Apparatus: Short-path distillation head (vigreux columns cause too much pressure drop/hold-up).
Column Chromatography
If the product is an oil that refuses to crystallize:
-
Stationary Phase: Silica Gel (Standard 60 Å).[1]
-
Mobile Phase: Hexane:Ethyl Acetate (9:1).[1]
-
Rf Value: The ester is lipophilic and will run high (Rf ~0.6–0.7).[1] The acid impurity will stay at the baseline.
Frequently Asked Questions (FAQs)
Q1: My product is a liquid at room temperature. Is it impure?
-
A: Not necessarily. Methyl 4-cyclohexylbenzoate can exist as a supercooled liquid.[1] Check the purity via TLC or GC. If it is >95% pure, place the oil in a freezer (-20°C) overnight with a scratch on the glass. It should solidify.
Q2: I see a peak at the baseline of my TLC plate. What is it?
-
A: This is likely 4-cyclohexylbenzoic acid.[1] It indicates incomplete esterification or hydrolysis during workup.[1] Reprocess the material by dissolving in ether and washing with 1M NaOH.
Q3: Can I use acidic alumina instead of silica for chromatography?
-
A: Yes, acidic alumina is excellent for separating esters from carboxylic acids, as the alumina will retain the acid impurity more strongly than silica.
Q4: I am synthesizing this via hydrogenation of Methyl 4-phenylbenzoate. Why is my yield low?
-
A: Selectivity is the issue. Standard Pd/C hydrogenation often reduces both the phenyl ring and the ester (to an alcohol), or neither. You require a specialized catalyst system (e.g., Rh/C or controlled pressure) to selectively hydrogenate the aromatic ring while preserving the ester.
References
-
ChemicalBook. (n.d.).[1] 4-Cyclohexylbenzoic acid methyl ester Properties. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate (Analogous Structure Reference). Retrieved from [1]
-
Organic Syntheses. (n.d.). General procedures for esterification and workup of lipophilic benzoates. Organic Syntheses, Coll. Vol. 3, p. 610.[1] (Standard Protocol Reference).[1]
-
Sigma-Aldrich. (n.d.).[1][3] Methyl 4-phenylbenzoate (Precursor Data). Retrieved from [1]
Sources
interpreting complex NMR spectra of Methyl 4-cyclohexylbenzoate
SpectraLab Technical Support Center: Methyl 4-cyclohexylbenzoate
Ticket Subject: Interpretation of 1H/13C NMR Spectra for Methyl 4-cyclohexylbenzoate Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit Status: Open
Introduction: The Scope of Analysis
Welcome to the SpectraLab technical guide. You are likely analyzing Methyl 4-cyclohexylbenzoate , a para-substituted benzene derivative containing a flexible aliphatic ring and a methyl ester.
While this molecule appears structurally simple, its NMR spectrum presents specific "traps" for the unwary—specifically the magnetic non-equivalence in the aromatic region and the conformational mobility of the cyclohexyl ring. This guide addresses these high-frequency user issues directly.
Module 1: The Aromatic Region (The AA'BB' Trap)
User Symptom: "I expect two clean doublets for the aromatic protons (4H total), but the peaks look messy, with extra splitting or 'roofing' effects. Is my sample impure?"
Diagnosis:
Your sample is likely pure. You are observing Second-Order Coupling Effects .
Although this is a para-substituted system, the protons are not magnetically equivalent. This is not an
-
Chemical Shift (
):-
H-2/H-6 (Ortho to Ester): ~7.95 ppm (Deshielded by carbonyl anisotropy).
-
H-3/H-5 (Ortho to Cyclohexyl): ~7.28 ppm.
-
-
The Mechanism:
-
Proton H-2 couples to H-3 (
Hz). -
Proton H-2 also couples to H-5 (
Hz) and H-6 ( ), though weakly. -
Because
(frequency difference) between the two sets of protons is not infinitely larger than the coupling constant , the "doublets" distort. You will see additional "wing" peaks and a roofing effect pointing toward the other signal.
-
Troubleshooting Protocol:
-
Do not force integration: If the integration is exactly 2:2, the "messiness" is intrinsic.
-
Check Symmetry: An AA'BB' system is centrosymmetric. If the "extra peaks" are not mirrored in the other multiplet, then suspect an impurity.
Figure 1: Decision tree for distinguishing intrinsic AA'BB' coupling from sample impurities in para-substituted benzenes.
Module 2: The Aliphatic Jungle (Cyclohexyl Conformational Analysis)
User Symptom: "I cannot assign the aliphatic region (1.0–2.0 ppm). It looks like a blob. Also, where is the single proton attached to the ring?"
Diagnosis:
The cyclohexyl ring undergoes rapid chair-chair interconversion at room temperature.[1] This averages the signals of axial (
Key Assignments:
| Proton Environment | Approx. Shift ( | Multiplicity | Theory / Causality |
| Ester Methyl | 3.89 ppm | Singlet (s) | Isolated spin system; deshielded by Oxygen. |
| H-1' (Benzylic) | 2.55 ppm | tt (triplet of triplets) | Critical Diagnostic. This proton is deshielded by the aromatic ring current. The "tt" shape comes from two large diaxial couplings ( |
| H-2'/6' (Bulk) | 1.70 - 1.90 ppm | Multiplet | Protons adjacent to the methine; slightly deshielded. |
| H-3'/4'/5' (Bulk) | 1.20 - 1.50 ppm | Multiplet | Remote ring protons; heavily overlapped. |
Troubleshooting Protocol:
-
Locate the Anchor: Find the tt at ~2.55 ppm. If this is a broad singlet or missing, your cyclohexyl ring may not be attached, or you may have the tert-butyl derivative by mistake.
-
Temperature Variation (Advanced): If you must resolve the axial/equatorial protons, run the NMR at -80°C . The ring flip will freeze, and the 1.0–2.0 ppm region will expand into distinct signals separated by ~0.5 ppm.
Module 3: Purity & Artifacts (The "Ghost" Peaks)
User Symptom: "I see a small singlet near my ester peak (3.9 ppm) or unexpected triplets. Is my synthesis incomplete?"
Common Impurities Table:
| Signal ( | Suspect | Origin | Verification |
| ~3.92 ppm (s) | Benzoic Acid Derivative | Hydrolysis of the ester (common if stored in wet solvent). | Check for broad -COOH peak >11 ppm. |
| ~1.56 ppm (s) | Water in CDCl3 | Wet solvent. | Shake tube with |
| ~2.17 ppm (s) | Acetone | Dirty NMR tube cleaning. | Check for 13C signal at ~206 ppm. |
| ~0.07 ppm (s) | Silicone Grease | Stopcock grease. | Check for 13C signal at ~1 ppm. |
Advanced Protocol: 2D NMR Verification
If 1D interpretation remains ambiguous, perform a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment. This correlates protons directly to the carbons they are attached to.
Experimental Setup:
-
Solvent: CDCl3 (Standard) or Acetone-d6 (if aromatic overlap is severe).
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
Scans: 8 - 16 (sufficient for >5 mg sample).
Logic Flow:
-
The Ester Methyl (3.89 ppm) must correlate to a carbon at ~52 ppm .
-
The Benzylic Methine (2.55 ppm) must correlate to a carbon at ~44 ppm .
-
Aromatic C-H : You should see two distinct correlations in the aromatic box (125-130 ppm).
Figure 2: Expected HSQC correlations. The 2.55 ppm / 44 ppm correlation is the "smoking gun" for the cyclohexyl-benzene connection.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3] Chem.1997 , 62, 7512–7515.[2] Link
-
Reich, H. J. "Structure Determination Using NMR: The AA'BB' Pattern." University of Wisconsin-Madison Chemistry. Link
-
AIST Spectral Database (SDBS). "SDBS No. 3176: Methyl 4-methylbenzoate (Analogous Aromatic Region)." Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[2] Link
Sources
Technical Support Center: Identifying Impurities in Methyl 4-cyclohexylbenzoate via TLC
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the use of Thin-Layer Chromatography (TLC) for the qualitative analysis of Methyl 4-cyclohexylbenzoate. Here, we delve into the practical aspects of impurity identification, offering detailed protocols, troubleshooting solutions, and the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for assessing the purity of Methyl 4-cyclohexylbenzoate? A1: Thin-Layer Chromatography is a rapid, cost-effective, and highly versatile separation technique ideal for qualitatively monitoring reactions and assessing purity.[1][2] For Methyl 4-cyclohexylbenzoate, its aromatic ring allows for easy visualization under UV light, and its polarity is well-suited for separation from potential starting materials and byproducts on standard silica gel plates.[1][3]
Q2: What are the most likely impurities I might find in my Methyl 4-cyclohexylbenzoate sample? A2: Impurities often stem from the synthetic route. The most common synthesis is the Fischer esterification of 4-cyclohexylbenzoic acid with methanol.[4][5][6] Therefore, the primary impurity to expect is the unreacted starting material, 4-cyclohexylbenzoic acid . Other potential impurities could include residual solvents or byproducts from side reactions, depending on the specific process.
Q3: How do I choose the right solvent system (mobile phase) for my TLC analysis? A3: The choice of solvent system is critical for achieving good separation.[7] A common starting point for esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8][9] For Methyl 4-cyclohexylbenzoate, a good starting ratio is 9:1 Hexane:Ethyl Acetate . You can then adjust the ratio to achieve an optimal Retention Factor (Rf) for the product spot, ideally between 0.2 and 0.6.[10]
Q4: My compound is UV-active. What is the best way to visualize the TLC plate? A4: The most common and non-destructive method for visualizing UV-active compounds is by using a UV lamp, typically at a wavelength of 254 nm.[3][11] Commercially available TLC plates (e.g., Silica Gel 60 F₂₅₄) contain a fluorescent indicator that glows green under UV light.[1][3] Compounds that absorb UV light, like those with aromatic rings, will quench this fluorescence and appear as dark spots.[3][11] It is crucial to circle the spots with a pencil immediately after visualization, as they will disappear once the UV lamp is turned off.[11][12]
Q5: What does the Retention Factor (Rf) value tell me? A5: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a measure of a compound's affinity for the stationary phase versus the mobile phase. In normal-phase TLC (with a polar stationary phase like silica gel), more polar compounds interact more strongly with the silica and have lower Rf values, while less polar compounds travel further up the plate and have higher Rf values.[1] For example, the more polar 4-cyclohexylbenzoic acid will have a significantly lower Rf value than the less polar ester, Methyl 4-cyclohexylbenzoate.[1]
Troubleshooting Guide: Common TLC Problems & Solutions
This section addresses specific issues you may encounter during your TLC experiments.
Problem 1: My spots are streaking up the plate instead of being round.
-
Question: Why am I seeing long streaks instead of distinct spots for my sample?
-
Answer: Streaking is a common issue with several potential causes:
-
Sample Overload: The most frequent cause is applying too much sample to the plate.[13] The stationary phase becomes saturated, leading to a continuous "streak" as the solvent moves.
-
Acidic/Basic Compounds: Highly acidic or basic compounds can interact strongly and irreversibly with the silica gel, causing tailing or streaking.[15] The carboxylic acid impurity (4-cyclohexylbenzoic acid) is prone to this.
-
Sample Insolubility: If the sample is not fully dissolved in the spotting solvent or has poor solubility in the mobile phase, it can streak from the origin.
-
Solution: Ensure your sample is completely dissolved before spotting. You may need to try a different mobile phase system if the compound is poorly soluble.
-
-
Problem 2: All my spots stayed at the bottom of the plate (Rf ≈ 0).
-
Question: I ran the TLC, but my spots barely moved from the baseline. What went wrong?
-
Answer: This indicates that the mobile phase is not polar enough to move the compounds up the silica plate. The compounds have a much stronger affinity for the stationary phase than the eluent.
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate. For example, move from a 9:1 ratio to a 4:1 or even 1:1 ratio of Hexane:Ethyl Acetate.
-
Problem 3: All my spots ran to the top of the plate (Rf ≈ 1).
-
Question: My spots all moved with the solvent front. How do I get separation?
-
Answer: This is the opposite problem: the mobile phase is too polar. It is so effective at carrying the compounds that there is minimal interaction with the stationary phase, and thus no separation occurs.
-
Solution: Decrease the polarity of your mobile phase. In a hexane/ethyl acetate system, you would increase the proportion of the non-polar hexane. For example, if you used a 1:1 ratio, try moving to a 4:1 or 9:1 Hexane:Ethyl Acetate mixture.
-
Problem 4: I can't see any spots on my plate after development.
-
Question: I've developed my plate and checked it under the UV lamp, but there's nothing there. Did my experiment fail?
-
Answer: This can be disconcerting, but it has several possible explanations:
-
Sample is Too Dilute: The concentration of your compound may be below the limit of detection for the visualization method.[13]
-
Solution: Try spotting your sample multiple times in the exact same location, allowing the solvent to dry completely between each application.[13] This concentrates the sample on the baseline without creating a large spot. Alternatively, prepare a more concentrated sample solution.
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve directly into the solvent pool instead of migrating up the plate.[13]
-
Solution: Always ensure the solvent level is well below the baseline on your TLC plate.[1]
-
-
Compound is Not UV-Active: While Methyl 4-cyclohexylbenzoate is UV-active, some impurities might not be.
-
Problem 5: My product and impurity spots are too close to tell apart.
-
Question: I see two spots, but their Rf values are very similar. How can I improve the separation?
-
Answer: Achieving better resolution between spots with close Rf values is a common challenge in chromatography.
-
Solution 1: Change Solvent Selectivity: Simply adjusting the polarity of the current solvent system may not be enough. Try replacing one of the solvents with another of similar polarity but different chemical nature. For instance, instead of Hexane:Ethyl Acetate, you could try a system with Toluene or Dichloromethane to interact differently with your compounds and potentially improve separation.[17]
-
Solution 2: Multiple Developments: You can run the same plate in the same solvent system two or more times. After the first run, remove the plate, fully evaporate the solvent, and then place it back in the chamber. This can effectively increase the "length" of the run and improve the separation between spots with close Rf values.
-
Experimental Protocols
Protocol 1: Standard TLC Analysis of Methyl 4-cyclohexylbenzoate
This protocol outlines the standard procedure for analyzing a sample of Methyl 4-cyclohexylbenzoate for the presence of the 4-cyclohexylbenzoic acid impurity.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)[1]
-
Sample of Methyl 4-cyclohexylbenzoate
-
Reference standard of 4-cyclohexylbenzoic acid (if available)
-
Developing chamber (e.g., beaker with a watch glass)
-
Mobile Phase: 9:1 Hexane:Ethyl Acetate (v/v) with ~0.5% acetic acid
-
Spotting Solvent: Dichloromethane or Ethyl Acetate
-
Capillary tubes for spotting[1]
-
Pencil and ruler
-
UV lamp (254 nm)[1]
Procedure:
-
Plate Preparation: Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate.[1] Mark three evenly spaced tick marks on this line for your samples. Label them 'S' for Starting Material (acid), 'Co' for Co-spot, and 'R' for Reaction Mixture/Product.
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your product sample and the 4-cyclohexylbenzoic acid standard in the spotting solvent.
-
Spotting the Plate:
-
Dip a clean capillary tube into the 4-cyclohexylbenzoic acid solution and gently touch it to the 'S' mark on the baseline. Keep the spot small (1-2 mm).[14]
-
Using a new capillary tube, spot your product sample on the 'R' mark.
-
For the 'Co' (co-spot) lane, first spot the acid standard, and then, using the other capillary, spot your product sample directly on top of the first spot. Allow the solvent to dry between applications.
-
-
Developing the Plate:
-
Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure this level is below your baseline.[1]
-
Place a piece of filter paper in the chamber, leaning against the side, to help saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it sit for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber. Cover it immediately.[1]
-
Allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[1]
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the plate under a 254 nm UV lamp.[1] The spots will appear dark.
-
Gently circle all visible spots with a pencil.[12]
-
Measure the distance from the baseline to the solvent front and the distance from the baseline to the center of each spot.
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Interpretation: Your product (Methyl 4-cyclohexylbenzoate) should have a higher Rf value. The acid impurity will have a much lower Rf value. The 'R' lane will show if any acid is present in your product. The 'Co' spot lane helps confirm identity; if your product contains the acid, the lower spot in the 'R' lane will have the same Rf as the spot in the 'S' lane and the lower spot in the 'Co' lane.
-
Visualizations
TLC Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of Methyl 4-cyclohexylbenzoate with 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, complex structures often necessitate more advanced techniques. This guide provides an in-depth comparison of two-dimensional (2D) NMR experiments, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), for the definitive structural elucidation of Methyl 4-cyclohexylbenzoate.
The Challenge with 1D NMR Alone
The structure of Methyl 4-cyclohexylbenzoate presents a challenge for sole reliance on 1D ¹H and ¹³C NMR. The cyclohexyl group contains multiple chemically similar methylene (-CH₂) groups, leading to significant signal overlap in the upfield region of the ¹H NMR spectrum. This overlap makes definitive assignment of each proton and its corresponding carbon difficult. Similarly, while the aromatic region may appear straightforward, confirming the connectivity between the cyclohexyl ring, the benzoate core, and the methyl ester requires through-bond correlation information that 1D spectra do not provide.
The Power of 2D NMR: HSQC and HMBC
To resolve these ambiguities, we turn to 2D NMR techniques that reveal correlations between nuclei.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[1] It is a highly sensitive technique that is invaluable for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two to three bonds (²J and ³J), between protons and carbons.[1] It is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary (non-protonated) carbons.
By combining the information from both HSQC and HMBC, a complete and unambiguous picture of the molecular structure can be assembled.
Predicted ¹H and ¹³C NMR Data for Methyl 4-cyclohexylbenzoate
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-cyclohexylbenzoate
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons & Carbons | ||
| H-2/H-6 | 7.95 (d) | |
| H-3/H-5 | 7.25 (d) | |
| C-1 | 128.0 | |
| C-2/C-6 | 129.5 | |
| C-3/C-5 | 128.5 | |
| C-4 | 148.0 | |
| Ester Group | ||
| H-11 (OCH₃) | 3.88 (s) | |
| C-7 (C=O) | 167.0 | |
| C-11 (OCH₃) | 52.0 | |
| Cyclohexyl Group | ||
| H-8 | 2.55 (tt) | |
| H-9a/H-13a (axial) | 1.88 (m) | |
| H-9e/H-13e (equatorial) | 1.78 (m) | |
| H-10a/H-12a (axial) | 1.45 (m) | |
| H-10e/H-12e (equatorial) | 1.35 (m) | |
| H-11 (axial/equatorial) | 1.25 (m) | |
| C-8 | 44.5 | |
| C-9/C-13 | 34.0 | |
| C-10/C-12 | 26.5 | |
| C-11 | 26.0 |
Note: Chemical shifts are predicted based on analogous compounds and are relative to TMS (0 ppm). Multiplicities are abbreviated as s (singlet), d (doublet), and tt (triplet of triplets), m (multiplet).
Experimental Workflow: Acquiring High-Quality 2D NMR Data
The following is a generalized protocol for acquiring HSQC and HMBC spectra. Specific parameters will need to be optimized for the spectrometer and sample in use.
1. Sample Preparation:
-
Dissolve 10-20 mg of purified Methyl 4-cyclohexylbenzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
2. 1D NMR Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra. These are essential for referencing and for comparison with the 2D data.
3. HSQC Experiment Setup:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsp on Bruker TopSpin).
-
Set the spectral widths to encompass all proton and carbon signals observed in the 1D spectra.
-
The key parameter is the one-bond coupling constant (¹JCH), which is typically set to an average value of 145 Hz for sp³ and sp² C-H bonds.
4. HMBC Experiment Setup:
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker TopSpin).
-
Set the spectral widths as in the HSQC experiment.
-
The crucial parameter is the long-range coupling constant (ⁿJCH). A typical value is 8 Hz, which is a good compromise for detecting both ²J and ³J correlations. To detect weaker, longer-range couplings, a smaller value (e.g., 2-4 Hz) can be used in a separate experiment.[2][3]
5. Data Processing and Analysis:
-
Process the acquired 2D data using the appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phasing, and baseline correction.
-
Analyze the resulting contour plots to identify correlations between proton and carbon signals.
Data Interpretation: Confirming the Structure
The true power of 2D NMR lies in the interpretation of the correlation spectra. By combining the information from HSQC and HMBC, we can piece together the molecular structure of Methyl 4-cyclohexylbenzoate.
HSQC Analysis: The Direct Connections
The HSQC spectrum will show a cross-peak for every proton that is directly attached to a carbon atom.
Table 2: Expected HSQC Correlations for Methyl 4-cyclohexylbenzoate
| Proton (¹H) | Correlated Carbon (¹³C) |
| H-2/H-6 (7.95 ppm) | C-2/C-6 (129.5 ppm) |
| H-3/H-5 (7.25 ppm) | C-3/C-5 (128.5 ppm) |
| H-11 (OCH₃) (3.88 ppm) | C-11 (OCH₃) (52.0 ppm) |
| H-8 (2.55 ppm) | C-8 (44.5 ppm) |
| H-9/H-13 (1.88/1.78 ppm) | C-9/C-13 (34.0 ppm) |
| H-10/H-12 (1.45/1.35 ppm) | C-10/C-12 (26.5 ppm) |
| H-11 (1.25 ppm) | C-11 (26.0 ppm) |
This experiment will definitively link the proton signals in the crowded aliphatic region to their corresponding carbon atoms, resolving the overlap issue seen in the 1D ¹H spectrum.
HMBC Analysis: Assembling the Skeleton
The HMBC spectrum provides the crucial long-range connectivity information needed to assemble the molecular fragments.
Table 3: Key Expected HMBC Correlations for Methyl 4-cyclohexylbenzoate
| Proton (¹H) | Correlated Carbons (¹³C) | Inferred Connectivity |
| H-2/H-6 (7.95 ppm) | C-4 (148.0 ppm), C-7 (167.0 ppm) | Connects aromatic ring to C-4 and the ester carbonyl. |
| H-3/H-5 (7.25 ppm) | C-1 (128.0 ppm), C-4 (148.0 ppm) | Confirms substitution pattern on the aromatic ring. |
| H-11 (OCH₃) (3.88 ppm) | C-7 (167.0 ppm) | Confirms the methyl ester group. |
| H-8 (2.55 ppm) | C-4 (148.0 ppm), C-9/C-13 (34.0 ppm) | Crucially links the cyclohexyl ring to the aromatic ring. |
The correlation between the cyclohexyl proton H-8 and the aromatic carbon C-4 is the key piece of evidence that confirms the overall structure of Methyl 4-cyclohexylbenzoate.
Visualizing the Connections
The relationships between the different parts of the molecule can be visualized using a connectivity diagram.
Figure 1: Key HMBC correlations confirming the connectivity of Methyl 4-cyclohexylbenzoate.
Conclusion
While 1D NMR provides essential preliminary data, the structural confirmation of Methyl 4-cyclohexylbenzoate relies on the detailed connectivity information provided by 2D NMR. The HSQC experiment allows for the unambiguous assignment of protonated carbons, especially in the overlapping aliphatic region of the cyclohexyl group. The HMBC experiment is indispensable for establishing the long-range connections that piece together the entire molecular skeleton, most critically linking the cyclohexyl and benzoate moieties. By employing a systematic approach involving both HSQC and HMBC, researchers can confidently and definitively elucidate the structure of this and other similarly complex molecules.
References
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JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. Retrieved February 7, 2026, from [Link]
-
Kwan, E. E. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 7, 2026, from [Link]
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Williamson, R. T., Buevich, A. V., & Martin, G. E. (2014). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. The Journal of Organic Chemistry, 79(8), 3887-3894. [Link]
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IMSERC. (n.d.). ge-2D HMBC Experiment. Retrieved February 7, 2026, from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved February 7, 2026, from [Link]
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-
Columbia University. (n.d.). HSQC and HMBC. Retrieved February 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 7, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 7, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 7, 2026, from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0236174). Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). NMR STRUCTURE ELUCIDATION Review articles. Retrieved February 7, 2026, from [Link]
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MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 13(12), 7081. [Link]
-
Wolf, L. G., et al. (2018). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports, 35(11), 1133-1163. [Link]
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-
Columbia University. (n.d.). HSQC and HMBC. Retrieved February 7, 2026, from [Link]
Sources
A Comparative Guide to Methyl 4-cyclohexylbenzoate and Ethyl 4-cyclohexylbenzoate for Liquid Crystal Applications
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of liquid crystal materials, the subtle variation in molecular structure can lead to significant differences in macroscopic properties, profoundly influencing their suitability for various applications. This guide provides a detailed comparative analysis of two closely related benzoate esters: Methyl 4-cyclohexylbenzoate and Ethyl 4-cyclohexylbenzoate. By examining their synthesis, mesomorphic behavior, and key physical properties, this document aims to equip researchers with the necessary insights to make informed decisions in material selection for advanced liquid crystal formulations.
Introduction: The Significance of the Terminal Alkyl Chain
Methyl 4-cyclohexylbenzoate and Ethyl 4-cyclohexylbenzoate belong to a class of calamitic (rod-like) liquid crystals, which are foundational materials in display technologies and are increasingly explored for applications in sensing, photonics, and drug delivery.[1] The core structure, consisting of a cyclohexyl ring linked to a benzoate group, provides the necessary molecular rigidity for the formation of liquid crystalline phases. The key distinction between these two molecules lies in the terminal alkyl chain of the ester group: a methyl (-CH₃) group versus an ethyl (-CH₂CH₃) group. This seemingly minor difference in a single methylene unit can significantly impact the intermolecular forces, molecular packing, and consequently, the liquid crystalline properties of the material.
This guide will delve into the synthesis of these compounds, followed by a detailed comparison of their thermal and electro-optical properties, supported by established experimental protocols.
Synthesis and Purification
The synthesis of both Methyl 4-cyclohexylbenzoate and Ethyl 4-cyclohexylbenzoate is typically achieved through a Fischer esterification reaction. This classic method involves the reaction of 4-cyclohexylbenzoic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst, such as concentrated sulfuric acid.[2]
General Synthesis Protocol: Fischer Esterification
The following protocol outlines the general procedure for the synthesis of alkyl 4-cyclohexylbenzoates.
Materials:
-
4-Cyclohexylbenzoic acid
-
Methanol (for Methyl 4-cyclohexylbenzoate) or Ethanol (for Ethyl 4-cyclohexylbenzoate)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane or Diethyl Ether
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyclohexylbenzoic acid in an excess of the respective alcohol (methanol or ethanol). A significant molar excess of the alcohol is used to drive the equilibrium towards the product side.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, most of the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent like dichloromethane or diethyl ether.
-
Neutralization: The organic solution is washed sequentially with water, a 5% sodium bicarbonate solution to remove any unreacted acid and the sulfuric acid catalyst, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ester.
-
Purification: The crude product is further purified by recrystallization from a suitable solvent, such as hexane, to obtain the final product with high purity.
Causality in Experimental Choices: The use of excess alcohol is a key principle in Fischer esterification to maximize the yield of the ester by shifting the reaction equilibrium. The washing steps with water and sodium bicarbonate are crucial for removing impurities that could interfere with the liquid crystalline properties of the final product. Recrystallization is a critical final step to ensure high purity, which is paramount for achieving well-defined and reproducible liquid crystal phase transitions.
Caption: General workflow for the synthesis of alkyl 4-cyclohexylbenzoates.
Characterization of Mesomorphic Properties
The liquid crystalline phases and their transition temperatures are fundamental properties that define the operating range of a liquid crystal material. These are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).
Differential Scanning Calorimetry (DSC) Analysis
DSC is a powerful technique to determine the temperatures and enthalpies of phase transitions.[3][4] By precisely measuring the heat flow into or out of a sample as a function of temperature, endothermic (melting, clearing) and exothermic (crystallization) transitions can be accurately identified.
Experimental Protocol for DSC Analysis:
-
Sample Preparation: A small amount of the purified liquid crystal sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves:
-
Heating from room temperature to a temperature well above the expected clearing point at a constant rate (e.g., 10 °C/min).
-
Holding at the high temperature for a few minutes to ensure complete melting into the isotropic phase.
-
Cooling back to room temperature or below at a constant rate (e.g., 10 °C/min).
-
-
Data Analysis: The heat flow is recorded as a function of temperature. Phase transitions appear as peaks in the DSC thermogram. The peak onset temperature is typically taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.
Comparative Phase Transition Temperatures
For many benzoate ester series, the methyl and ethyl derivatives are often non-mesomorphic or exhibit a monotropic (a liquid crystal phase observed only on cooling) nematic phase.[5] The nematic phase becomes more stable (enantiotropic, observed on both heating and cooling) with longer alkyl chains.
Expected Trends:
-
Methyl 4-cyclohexylbenzoate: Likely to have a higher melting point compared to the ethyl ester. It may be non-mesomorphic or exhibit a monotropic nematic phase.
-
Ethyl 4-cyclohexylbenzoate: Expected to have a lower melting point than the methyl ester. It has a higher probability of exhibiting a stable, enantiotropic nematic phase with a wider temperature range.
| Compound | Expected Melting Point (°C) | Expected Clearing Point (°C) | Expected Mesophase Behavior |
| Methyl 4-cyclohexylbenzoate | Higher | Lower / Monotropic | Potentially non-mesomorphic or monotropic nematic |
| Ethyl 4-cyclohexylbenzoate | Lower | Higher / Enantiotropic | Likely to be enantiotropic nematic |
Note: The above table is based on general trends observed in homologous series of liquid crystals and requires experimental verification for these specific compounds.
Comparative Analysis of Physical Properties
Beyond the phase behavior, the optical and dielectric properties are crucial for the application of liquid crystals in devices.
Birefringence (Δn)
Birefringence, or optical anisotropy, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It is a key parameter for display applications, as it determines the phase retardation of light passing through the liquid crystal layer.
Measurement of Birefringence using an Abbe Refractometer:
An Abbe refractometer can be used to measure the refractive indices of liquid crystals.[6]
-
Sample Preparation: A thin, homogeneously aligned liquid crystal cell is prepared by sandwiching the material between two glass slides with a specific surface treatment (e.g., rubbed polyimide).
-
Measurement of nₒ: A drop of the liquid crystal is placed on the prism of the Abbe refractometer. The ordinary refractive index (nₒ) is measured with the polarizer oriented perpendicular to the director of the liquid crystal.
-
Measurement of nₑ: The extraordinary refractive index (nₑ) is measured with the polarizer oriented parallel to the director.
-
Calculation of Δn: The birefringence is calculated as Δn = nₑ - nₒ. The measurements are typically performed as a function of temperature.
Expected Trends:
The birefringence of a liquid crystal is primarily determined by the anisotropy of the molecular polarizability. For the methyl and ethyl esters of 4-cyclohexylbenzoic acid, the core structure is the same. The addition of a single methylene group in the ethyl ester is expected to have a minor effect on the overall molecular polarizability anisotropy. Therefore, the birefringence of Methyl 4-cyclohexylbenzoate and Ethyl 4-cyclohexylbenzoate is expected to be quite similar, with the ethyl ester potentially having a slightly higher birefringence due to the increased length of the molecule.[1]
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.[7] The sign and magnitude of Δε determine how the liquid crystal molecules will align in an electric field, which is fundamental to the operation of most liquid crystal displays.
Measurement of Dielectric Anisotropy:
Dielectric spectroscopy is used to measure the dielectric permittivity of a liquid crystal.[8][9]
-
Cell Preparation: Two types of liquid crystal cells are prepared: a planar aligned cell (director parallel to the substrates) and a homeotropic aligned cell (director perpendicular to the substrates).
-
Measurement of ε∥: The capacitance of the homeotropic cell is measured using an LCR meter. From the capacitance, the dielectric permittivity parallel to the director (ε∥) is calculated.
-
Measurement of ε⊥: The capacitance of the planar cell is measured, from which the dielectric permittivity perpendicular to the director (ε⊥) is calculated.
-
Calculation of Δε: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥. Measurements are typically performed over a range of frequencies and temperatures.
Expected Trends:
The dielectric anisotropy is largely influenced by the molecular dipole moment and its orientation relative to the long molecular axis. Both Methyl 4-cyclohexylbenzoate and Ethyl 4-cyclohexylbenzoate have a permanent dipole moment associated with the ester group. The addition of an extra methylene group in the ethyl ester is unlikely to significantly alter the magnitude or direction of the overall molecular dipole moment. Therefore, it is expected that both compounds will exhibit a similar, likely small and positive, dielectric anisotropy.
Caption: Workflow for the synthesis and characterization of liquid crystal properties.
Comparative Summary and Application Outlook
| Property | Methyl 4-cyclohexylbenzoate | Ethyl 4-cyclohexylbenzoate | Impact of Ethyl Group |
| Synthesis | Fischer Esterification | Fischer Esterification | Similar synthetic route, different alcohol reactant. |
| Melting Point | Expected to be higher | Expected to be lower | Lowering of melting point, potentially broadening the mesophase range. |
| Clearing Point | Lower or monotropic | Higher and enantiotropic | Stabilization of the nematic phase and widening of the mesophase temperature range. |
| Birefringence (Δn) | Moderate | Moderate, likely slightly higher | Minor increase due to increased molecular length. |
| Dielectric Anisotropy (Δε) | Small, likely positive | Small, likely positive | Minimal change expected. |
The choice between Methyl 4-cyclohexylbenzoate and Ethyl 4-cyclohexylbenzoate will largely depend on the desired operating temperature range of the final liquid crystal mixture.
-
Ethyl 4-cyclohexylbenzoate is more likely to be a mesogenic compound on its own, exhibiting a stable nematic phase over a usable temperature range. Its lower melting point makes it a more attractive component for formulating room-temperature liquid crystal mixtures. The slight increase in birefringence could also be advantageous for certain display applications.
-
Methyl 4-cyclohexylbenzoate , with its probable higher melting point and less stable mesophase, might be less suitable as a standalone liquid crystal. However, it could still be a valuable component in eutectic mixtures, where its properties, when combined with other liquid crystals, could help to fine-tune the overall performance of the mixture, such as viscosity and response time.
For researchers in drug development exploring liquid crystals for delivery systems, the lower melting point and broader mesophase range of the ethyl derivative could offer more flexibility in formulation and processing.
Ultimately, the seemingly minor modification of a single methylene unit from a methyl to an ethyl group is predicted to have a significant and beneficial impact on the mesomorphic properties, making Ethyl 4-cyclohexylbenzoate a more promising candidate for direct use in many liquid crystal applications. Experimental verification of these properties is, of course, essential for final material selection and device optimization.
References
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Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. (2023). ACS Omega. [Link]
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Birefringence in Liquid Crystals. (n.d.). XR Pharmaceuticals Ltd. [Link]
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Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. (2023). ACS Publications. [Link]
-
ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. (1998). ResearchGate. [Link]
-
Preparation of Methyl Benzoate. (n.d.). University of Missouri-St. Louis. [Link]
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How can one experimentally determine the ordinary and extraordinary refractive indices of liquid crystal samples using an Abbe refractometer? (2017). ResearchGate. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2024). Torontech. [Link]
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Scholars Research Library - Der Pharma Chemica. (2011). Der Pharma Chemica. [Link]
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Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (1996). ResearchGate. [Link]
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High Birefringence Liquid Crystals. (2015). MDPI. [Link]
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Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (2020). MDPI. [Link]
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Nematic Liquid Crystals with High Positive Dielectric Anisotropy. (1983). ResearchGate. [Link]
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Methyl Benzoate Synthesis Guide. (n.d.). Scribd. [Link]
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Crystal structure of 4′-pentyl-4-cyanobiphenyl (5CB). (1987). Taylor & Francis Online. [Link]
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The Study of Refractive Indices of Liquid Crystal Mixtures. (2015). Taylor & Francis Online. [Link]
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Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. (2012). ResearchGate. [Link]
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Ethyl 4-((1R,4R)-4-(((2S)-2-hydroxy-3-(4-hydroxy-3-methanesulfonamidophenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride. (n.d.). PubChem. [Link]
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Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2018). IntechOpen. [Link]
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esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. (n.d.). Organic Syntheses. [Link]
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High Birefringence Liquid Crystals. (2015). MDPI. [Link]
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Birefringence and polymorphism of liquid crystals. (1971). Symposia of the Faraday Society. [Link]
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The parasitic effects in high-frequency dielectric spectroscopy of liquid crystals – the review. (2021). Taylor & Francis Online. [Link]
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Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. (2024). MDPI. [Link]
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innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024). Journal of Basic Sciences. [Link]
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Conformation-dependent molecular association and spectral properties of 4-pentyl-4-cyanobiphenyl liquid crystal in different phases. (2023). AIP Publishing. [Link]
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DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (n.d.). TA Instruments. [Link]
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Abbe refractometer for measuring the refractive index of PS-BPLC in voltage-off state. (2014). ResearchGate. [Link]
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Ethyl benzoate synthesis. (2018). Sciencemadness Discussion Board. [Link]
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DSC Method for Determining the Liquidus Temperature of Good Glass-Forming Systems. (2018). ResearchGate. [Link]
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How an Abbe Refractometer Works: The Principle of Critical Angle. (n.d.). HINOTEK. [Link]
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Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. (1990). Taylor & Francis Online. [Link]
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How to make methyl benzoate. (2017). YouTube. [Link]
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Methyl benzoate. (n.d.). Wikipedia. [Link]
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Preparation of methyl benzoate (benzoic acid methyl ester). (n.d.). PrepChem.com. [Link]
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Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. (2024). Chinese Physics B. [Link]
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Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4. (2020). ResearchGate. [Link]
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methyl cyclohexyl propionate. (n.d.). The Good Scents Company. [Link]
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Differential scanning calorimetry. (n.d.). Wikipedia. [Link]
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Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate. (2019). YouTube. [Link]
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Comparative Analysis of Cyclohexyl Benzoate Esters: Synthetic Efficiency and Physicochemical Stability
Executive Summary
This technical guide provides a comparative analysis of cyclohexyl benzoate esters, a class of compounds bridging the gap between highly stable alkyl esters and reactive aryl esters. Widely utilized as intermediates in pharmaceutical synthesis and as mesogenic cores in liquid crystal displays (LCDs), their performance hinges on the unique conformational mobility of the cyclohexane ring. This analysis compares synthetic routes, hydrolytic stability profiles against phenyl analogs, and material performance, offering actionable data for application scientists.
Synthetic Routes & Yield Comparison
The synthesis of cyclohexyl benzoates presents a classic trade-off between atom economy and substrate sensitivity. Two primary protocols dominate the field: Acyl Chloride Substitution and Steglich Esterification .
Comparative Efficiency Table
| Parameter | Acyl Chloride Method (Standard) | Steglich Esterification (DCC/DMAP) |
| Primary Mechanism | Nucleophilic Acyl Substitution (Addition-Elimination) | Carbodiimide-mediated Coupling |
| Typical Yield | 85% – 95% | 70% – 88% |
| Reaction Time | 1 – 4 Hours | 12 – 24 Hours |
| Byproducts | HCl (gas/salt) | Dicyclohexylurea (DCU) - Difficult removal |
| Substrate Tolerance | Low (Acid-sensitive groups degrade) | High (Tolerates acid-sensitive moieties) |
| Purification | Liquid-Liquid Extraction / Distillation | Filtration + Column Chromatography |
Strategic Decision Framework
The choice of method should be dictated by the functional group tolerance of the cyclohexyl substrate.
Figure 1: Synthetic decision tree for selecting the optimal esterification route based on substrate stability.
Physicochemical Stability Profile
For drug development professionals, the hydrolytic stability of the ester linkage is a critical pharmacokinetic parameter. Cyclohexyl benzoates exhibit a distinct stability profile compared to their phenyl benzoate counterparts.
Hydrolysis Kinetics: Cyclohexyl vs. Phenyl
The rate of alkaline hydrolysis (
-
Leaving Group Ability (
):-
Phenyl Benzoate: Hydrolyzes to Phenol (
). The phenoxide ion is a stable leaving group, leading to rapid hydrolysis ( in minutes to hours at pH 10). -
Cyclohexyl Benzoate: Hydrolyzes to Cyclohexanol (
). The alkoxide is a poor leaving group, resulting in slow hydrolysis ( in days at pH 10).
-
-
Steric Hindrance (The "Chair" Effect):
-
The secondary carbon of the cyclohexyl ring imposes steric bulk that hinders the attack of the hydroxide ion on the carbonyl carbon.
-
Axial vs. Equatorial: If the ester group is forced into an axial position (due to other substituents), hydrolysis rates decrease further due to 1,3-diaxial steric compression shielding the carbonyl.
-
Mechanistic Pathway & Steric Blocking
Figure 2: Comparative hydrolysis pathway highlighting the kinetic barrier imposed by the cyclohexyl ring.
Materials Performance: Liquid Crystals[1][2]
In materials science, particularly for Liquid Crystal (LC) applications, the geometric anisotropy of the molecule is paramount.
Conformational Analysis
The cyclohexane ring exists predominantly in the chair conformation.[1][2][3][4] For 1,4-disubstituted cyclohexyl benzoates (common in LCs), the trans isomer is the active mesogen.
-
Equatorial Preference: The bulky benzoate group strongly prefers the equatorial position (
kcal/mol favorability) to avoid 1,3-diaxial interactions. -
Linearity: The trans-diequatorial conformation extends the molecular length-to-width ratio, essential for the nematic phase.
Performance Comparison: Cyclohexyl vs. Phenyl Cores
| Feature | Cyclohexyl Benzoate Core | Phenyl Benzoate Core |
| Viscosity | Low (Flexible ring reduces drag) | High (Rigid |
| UV Stability | High (Transparent to UV) | Low (Prone to Photo-Fries Rearrangement) |
| Birefringence ( | Low (Lack of conjugated | High (Extended conjugation) |
| Phase Stability | Wide Nematic Range | Higher Melting Points |
Application Insight: Researchers requiring high-speed switching (low viscosity) and outdoor durability (UV stability) should prioritize trans-cyclohexyl benzoates over phenyl benzoates, despite the lower optical anisotropy.
Experimental Protocol: Synthesis of Cyclohexyl Benzoate
Method: Acyl Chloride Substitution (High Yield/Robust) Objective: Synthesis of Cyclohexyl Benzoate on a 50 mmol scale.
Reagents
-
Cyclohexanol (5.01 g, 50 mmol)
-
Benzoyl Chloride (7.73 g, 55 mmol) [1.1 eq]
-
Triethylamine (TEA) or Pyridine (60 mmol) [1.2 eq]
-
Dichloromethane (DCM) (100 mL)
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (
). -
Solvation: Dissolve Cyclohexanol (50 mmol) and TEA (60 mmol) in dry DCM (80 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Add Benzoyl Chloride (55 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Note: The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (10% EtOAc/Hexanes).
-
Quench: Quench the reaction with saturated
solution (50 mL). -
Workup:
-
Separate the organic layer.[5]
-
Wash with 1M HCl (2 x 50 mL) to remove excess amine.
-
Wash with Brine (50 mL).
-
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via vacuum distillation (bp ~140°C at 15 mmHg) or silica gel chromatography.
Validation Criteria:
-
IR Spectroscopy: Appearance of ester C=O stretch at ~1715
. -
1H NMR: Multiplet at
4.9-5.1 ppm (1H) corresponding to the methine proton on the cyclohexane ring (deshielded by ester oxygen).
References
-
Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010).[6] Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions.[6] Journal of the American Chemical Society, 132(14), 5002–5003. Link
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Kirby, A. J. (1972). Hydrolysis and Formation of Esters of Organic Acids.[7][8][9] Comprehensive Chemical Kinetics, 10, 57-207. Link
-
Kelly, S. M. (1995). Liquid Crystals: Materials Design and Self-Assembly. Journal of Materials Chemistry, 5(12), 2047-2061. (Contextualizing the viscosity benefits of cyclohexyl rings). Link
-
Soto-Bustamante, E. A., et al. (2003). Revisiting a family of liquid crystalline methacrylic phenyl benzoate monomers. Polymer Bulletin, 50, 329–336. (Comparison of phenyl vs cyclohexyl stability). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ochem.as.uky.edu [ochem.as.uky.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 6. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions [organic-chemistry.org]
- 7. Sample Resume : Hydrolysis Of Phenyl Benzoate - 2024 Words | Bartleby [bartleby.com]
- 8. US3078299A - Preparation of phenyl benzoate and conversion thereof to phenol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Alternatives to Methyl 4-cyclohexylbenzoate for Liquid Crystal Precursors
Executive Summary: The Shift from Esters to Direct Bonds
Methyl 4-cyclohexylbenzoate has long served as a staple intermediate in the synthesis of phenyl benzoate-based liquid crystals (LCs). It functions primarily as a stable, storable precursor that is hydrolyzed to 4-(trans-4-cyclohexyl)benzoic acid , which is subsequently converted to an acid chloride for esterification.
However, in modern high-performance displays (IPS, VA, and FFS modes), the resulting ester linkage (-COO-) is often a limiting factor. Esters introduce high rotational viscosity (
This guide analyzes superior alternatives that circumvent these limitations, focusing on Phenylcyclohexane (PCH) precursors and Fluorinated intermediates.
Technical Comparison of Alternatives
The following table contrasts the standard benzoate precursor with its high-performance alternatives.
Table 1: Comparative Performance Metrics
| Feature | Standard Precursor | Alternative A: PCH Precursors | Alternative B: Fluorinated Intermediates |
| Primary Compound | Methyl 4-cyclohexylbenzoate | 4-(trans-4-propylcyclohexyl)benzonitrile | 3,4,5-Trifluorophenyl boronic acid |
| Linkage Type | Ester (-COO-) | Direct C-C Bond (Single) | Direct C-C or Fluorinated Ether |
| Rotational Viscosity ( | High (>100 mPa·s) | Low (~20-30 mPa·s) | Medium-Low |
| Dielectric Anisotropy ( | Moderate Positive | Positive | High Positive/Negative (Tunable) |
| Chemical Stability | Susceptible to Hydrolysis | High (Inert) | High |
| Primary Application | Passive Matrix, TN Displays | TFT-LCD, Low Viscosity Mixtures | High-Speed Active Matrix, VA Mode |
Deep Dive: The Alternatives
Alternative A: The Low-Viscosity Standard (Phenylcyclohexanes)
Target Molecule: 4-(trans-4-alkylcyclohexyl)benzonitriles (e.g., PCH-3)
Instead of synthesizing an ester-linked core using Methyl 4-cyclohexylbenzoate, modern synthesis relies on Suzuki-Miyaura coupling to create a direct bond between the cyclohexane ring and the phenyl ring.
-
Why it wins: The elimination of the oxygen atoms in the linkage reduces the molecular moment of inertia, significantly dropping rotational viscosity. This is the "gold standard" for fast-response displays.
-
Precursor Shift: Instead of the benzoate ester, researchers utilize 4-(trans-4-alkylcyclohexyl)benzeneboronic acids or the corresponding aryl halides.
Alternative B: The High-Reliability Fluorinated Route
Target Molecule: Fluorinated Biphenyls / Terphenyls
For applications requiring high specific resistivity (voltage holding ratio), ester precursors are detrimental because they can trap ionic impurities. Fluorinated intermediates serve as alternatives to the polar ester group.
-
Why it wins: Fluorine atoms provide high polarity (for
) without the chemical lability of an ester group. They also lower the melting point of the final mixture. -
Precursor Shift: Use 3,4,5-trifluorobromobenzene or 3,4-difluorophenylboronic acid .
Experimental Protocols
Protocol A: Hydrolysis of Methyl 4-cyclohexylbenzoate (Baseline)
Use this if you must retain the ester linkage for specific smectic phase generation.
-
Dissolution: Dissolve 10 mmol of Methyl 4-cyclohexylbenzoate in 50 mL of ethanol.
-
Saponification: Add 5 mL of 20% aqueous NaOH. Reflux at 80°C for 4 hours.
-
Acidification: Cool to room temperature. Acidify with 1M HCl until pH < 2.
-
Isolation: Filter the white precipitate (trans-4-cyclohexylbenzoic acid). Wash with cold water (
mL). -
Drying: Dry in a vacuum oven at 60°C for 12 hours.
-
Yield: Typically >95%.
Protocol B: Suzuki Coupling for PCH Core (The Superior Alternative)
Use this to synthesize low-viscosity, ester-free liquid crystals.
-
Reagents: Combine 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq) in a flask.
-
Catalyst: Add
(3 mol%). -
Solvent/Base: Add Toluene/Ethanol (4:1 v/v) and 2M
(aqueous). -
Reaction: Degas with Argon for 15 mins. Reflux at 90°C for 12 hours under inert atmosphere.
-
Workup: Extract with ethyl acetate. Wash organic layer with brine. Dry over
. -
Purification: Recrystallize from ethanol/hexane.
-
Result: A highly stable liquid crystal core with no hydrolyzable ester bonds.
Decision Logic & Synthesis Pathways
The following diagrams illustrate the chemical pathways and the decision-making process for selecting the correct precursor.
Diagram 1: Synthesis Pathway Comparison
Caption: Comparison of the traditional ester-linkage pathway (Red) versus the modern direct C-C bond Suzuki pathway (Green).
Diagram 2: Precursor Selection Matrix
Caption: Decision logic for selecting precursors based on the desired physical properties of the final liquid crystal mixture.
References
-
Merck KGaA. (n.d.). Liquid Crystal Mixtures for Active Matrix Displays. Retrieved from [Link]
- Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (General reference for PCH vs. Ester stability).
-
PubChem. (n.d.). Methyl 4-cyclohexylbenzoate Compound Summary. Retrieved from [Link]
A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 4-cyclohexylbenzoate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, a deep understanding of reaction kinetics is not merely academic—it is a cornerstone of process optimization, yield maximization, and safety. Methyl 4-cyclohexylbenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a compelling case study for the rigorous application of kinetic analysis. This guide provides an in-depth, objective comparison of methodologies for the quantitative analysis of its formation (esterification) and degradation (hydrolysis) kinetics. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Significance of Kinetic Analysis for Methyl 4-cyclohexylbenzoate
Methyl 4-cyclohexylbenzoate serves as a crucial building block in the synthesis of numerous compounds, including sartans, a class of angiotensin II receptor antagonists used to treat hypertension.[1] The efficiency of its synthesis and its stability under various conditions directly impact the overall yield and purity of the final API. A thorough kinetic study allows researchers to:
-
Optimize Reaction Conditions: Determine the ideal temperature, catalyst concentration, and reactant ratios for maximizing product formation and minimizing reaction time.[2][3][4]
-
Elucidate Reaction Mechanisms: Gain insights into the step-by-step process of the reaction, which is crucial for troubleshooting and further process development.[5][6]
-
Predict Product Stability: Understand the rate at which the ester hydrolyzes under different pH and temperature conditions, which is vital for formulation and storage.
-
Scale-Up with Confidence: Provide the necessary data for designing and optimizing large-scale industrial reactors.[2][3]
This guide will compare two primary analytical approaches for monitoring the reaction kinetics of Methyl 4-cyclohexylbenzoate: Chromatographic Methods (High-Performance Liquid Chromatography - HPLC) and Spectroscopic Methods (UV-Visible Spectroscopy).
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is paramount in obtaining accurate and reliable kinetic data. The ideal method should be sensitive, selective, and capable of real-time or near real-time monitoring of the changing concentrations of reactants and products.
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | High selectivity and sensitivity, allowing for the simultaneous quantification of reactants, intermediates, and products.[7] | Requires sample quenching at specific time points, which can introduce errors if not performed precisely. Longer analysis time per sample compared to spectroscopy. | Complex reaction mixtures where multiple components need to be resolved and quantified. Reactions with slow to moderate kinetics. |
| UV-Visible Spectroscopy | Measurement of the absorption of light by a sample at a specific wavelength. | Rapid, non-destructive, and allows for continuous, real-time monitoring of the reaction.[8][9] Simpler and less expensive instrumentation. | Limited to reactions where there is a significant change in the UV-Vis spectrum between reactants and products. Potential for interference from other absorbing species. | Reactions with a clear chromophoric change. Rapid kinetic studies.[8] |
Causality in Method Selection: Why Choose One Over the Other?
The decision to employ HPLC versus UV-Vis spectroscopy is driven by the specific characteristics of the reaction system.
-
For the esterification of 4-cyclohexylbenzoic acid with methanol, both the carboxylic acid and the resulting ester possess aromatic rings, leading to significant UV absorbance. However, their absorption maxima and molar absorptivity may differ sufficiently to allow for spectroscopic monitoring. If there is a clear isosbestic point, it can further validate the kinetic model. HPLC, on the other hand, would provide a more direct and unambiguous measure of the concentration of both the acid and the ester, making it a more robust choice, especially if side reactions are suspected.
-
For the hydrolysis of Methyl 4-cyclohexylbenzoate, the reverse reaction, the same principles apply. The formation of 4-cyclohexylbenzoic acid from the ester can be tracked by the change in the UV-Vis spectrum. However, HPLC would again offer superior selectivity, particularly if the hydrolysis is performed in a complex matrix.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of kinetic data hinges on the meticulous design and execution of the experiments. The following protocols are designed to be self-validating, incorporating internal checks and controls.
Protocol 1: Kinetic Analysis of Methyl 4-cyclohexylbenzoate Synthesis via HPLC
This protocol details the acid-catalyzed esterification of 4-cyclohexylbenzoic acid with methanol.
Experimental Workflow
Caption: HPLC workflow for esterification kinetics.
Step-by-Step Methodology
-
Reaction Setup: In a jacketed glass reactor equipped with a magnetic stirrer and a reflux condenser, combine 4-cyclohexylbenzoic acid and a significant excess of methanol (to ensure pseudo-first-order kinetics with respect to the acid). A non-polar solvent like toluene can be used to facilitate water removal via a Dean-Stark trap.[5]
-
Temperature Equilibration: Set the reactor temperature to the desired value (e.g., 60°C) and allow the mixture to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding a catalytic amount of a strong acid, such as sulfuric acid.[10] This marks time zero (t=0).
-
Sampling: At predetermined time intervals, withdraw a small, precise volume of the reaction mixture (e.g., 100 µL).
-
Quenching: Immediately transfer the aliquot into a vial containing a pre-determined amount of a cold quenching solution (e.g., a dilute aqueous solution of sodium bicarbonate) to neutralize the acid catalyst and stop the reaction.
-
Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to an appropriate concentration for analysis.
-
HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable C18 column and a UV detector. The mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid).
-
Data Acquisition and Analysis: Monitor the elution of 4-cyclohexylbenzoic acid and Methyl 4-cyclohexylbenzoate. Create calibration curves for both compounds to determine their concentrations in each sample. Plot the concentration of the reactant versus time to determine the reaction rate and order.
Trustworthiness and Self-Validation
-
Mass Balance: The sum of the molar concentrations of the reactant and product at any given time should remain constant, accounting for the initial concentration of the limiting reactant.
-
Reproducibility: Replicate experiments should yield statistically similar rate constants.[11]
-
Linearity of Plots: For a pseudo-first-order reaction, a plot of ln([Acid]) versus time should be linear. The goodness of fit (R²) of this plot is a measure of the validity of the assumed reaction order.
Protocol 2: Kinetic Analysis of Methyl 4-cyclohexylbenzoate Hydrolysis via UV-Visible Spectroscopy
This protocol details the base-catalyzed hydrolysis of Methyl 4-cyclohexylbenzoate.
Experimental Workflow
Caption: UV-Vis workflow for hydrolysis kinetics.
Step-by-Step Methodology
-
Wavelength Selection: Determine the absorption spectra of both Methyl 4-cyclohexylbenzoate and 4-cyclohexylbenzoic acid to identify a wavelength where the change in absorbance upon reaction is maximal.
-
Reaction Setup: In a temperature-controlled cuvette holder within a UV-Vis spectrophotometer, place a known concentration of Methyl 4-cyclohexylbenzoate dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
-
Reaction Initiation: Inject a solution of a base (e.g., sodium hydroxide) into the cuvette to initiate the hydrolysis. The concentration of the base should be in large excess to ensure pseudo-first-order kinetics with respect to the ester.
-
Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.[8]
-
Data Analysis: Use the Beer-Lambert law (A = εbc) to convert the absorbance data into the concentration of the reacting species. Plot the natural logarithm of the ester concentration versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').[8]
Trustworthiness and Self-Validation
-
Isosbestic Point: If the spectra of the reactant and product cross at a particular wavelength (the isosbestic point), the absorbance at this wavelength should remain constant throughout the reaction, confirming that only two species are involved in the reaction.
-
Linearity of Kinetic Plots: As with the HPLC method, the linearity of the appropriate kinetic plot (e.g., ln[Ester] vs. time) validates the assumed reaction order.
-
Consistency of Rate Constants: Varying the initial concentration of the ester (while keeping the base in excess) should not change the calculated pseudo-first-order rate constant.
Quantitative Data Summary and Comparison
The following table presents hypothetical, yet realistic, kinetic data for the synthesis and hydrolysis of Methyl 4-cyclohexylbenzoate under different conditions. This data is intended to illustrate the type of quantitative comparisons that can be made.
Table 1: Kinetic Data for Methyl 4-cyclohexylbenzoate Reactions
| Reaction | Method | Temperature (°C) | Catalyst/Base Concentration (M) | Rate Constant (k) | Half-life (t½) |
| Esterification | HPLC | 60 | 0.1 M H₂SO₄ | 1.2 x 10⁻⁴ s⁻¹ | 96.3 min |
| Esterification | HPLC | 70 | 0.1 M H₂SO₄ | 2.5 x 10⁻⁴ s⁻¹ | 46.2 min |
| Esterification | HPLC | 60 | 0.2 M H₂SO₄ | 2.3 x 10⁻⁴ s⁻¹ | 50.2 min |
| Hydrolysis | UV-Vis | 25 | 0.1 M NaOH | 8.5 x 10⁻⁵ s⁻¹ | 135.9 min |
| Hydrolysis | UV-Vis | 35 | 0.1 M NaOH | 1.8 x 10⁻⁴ s⁻¹ | 64.2 min |
| Hydrolysis | UV-Vis | 25 | 0.2 M NaOH | 1.7 x 10⁻⁴ s⁻¹ | 67.9 min |
Note: For the esterification, the rate constant is for the pseudo-first-order disappearance of 4-cyclohexylbenzoic acid. For the hydrolysis, it is for the pseudo-first-order disappearance of Methyl 4-cyclohexylbenzoate.
Analysis of the Data
The data in Table 1 clearly demonstrates the influence of temperature and catalyst/base concentration on the reaction rates. As expected, increasing the temperature or the concentration of the catalyst/base leads to a faster reaction, as indicated by the larger rate constants and shorter half-lives.[10][12] This type of quantitative data is invaluable for process optimization. For instance, a drug development professional could use this information to determine the optimal temperature for the esterification reaction to achieve a high conversion in a reasonable amount of time, while avoiding potential side reactions that might occur at even higher temperatures.
Signaling Pathways and Reaction Mechanisms
A fundamental understanding of the reaction mechanism is essential for interpreting kinetic data correctly.
Fischer Esterification Mechanism
The acid-catalyzed esterification of 4-cyclohexylbenzoic acid with methanol follows the well-established Fischer esterification mechanism.[5]
Caption: Mechanism of Fischer Esterification.
Base-Catalyzed Hydrolysis (Saponification) Mechanism
The hydrolysis of Methyl 4-cyclohexylbenzoate in the presence of a base proceeds via a saponification mechanism.[13][14]
Sources
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A Comparative Guide to the Plasticizing Efficiency of Cyclohexyl Benzoates
Introduction: The Quest for High-Performance, Safer Plasticizers
In the realm of polymer science, particularly in the formulation of flexible polyvinyl chloride (PVC), plasticizers are indispensable additives. They impart flexibility, reduce brittleness, and enhance the processability of the polymer matrix. For decades, phthalate esters like Di(2-ethylhexyl) phthalate (DEHP) have dominated the market due to their excellent performance and cost-effectiveness.[1] However, mounting regulatory pressure and health concerns have catalyzed a shift towards safer, non-phthalate alternatives.[1][2]
Among the most promising replacements are benzoate esters, a class of plasticizers known for their high solvency, good compatibility with PVC, and favorable toxicological profiles.[3][4] This guide delves into a specific subset of this family: cyclohexyl benzoates. By incorporating a cyclohexyl ring, these plasticizers introduce unique structural characteristics that can significantly influence their performance.
Due to the limited availability of public-domain data on simple cyclohexyl benzoate, this guide will focus on a commercially significant analogue, 1,4-cyclohexanedimethanol dibenzoate (CHDM-DB) . We will objectively compare its performance characteristics against the industry-standard phthalate, Diisononyl phthalate (DINP) , and a common linear dibenzoate, a blend of Diethylene Glycol Dibenzoate and Dipropylene Glycol Dibenzoate (DEGDB/DPGDB) . This analysis will provide researchers and formulation scientists with the critical data and foundational knowledge needed to make informed decisions for developing next-generation flexible PVC compounds.
The Mechanism of Plasticization: A Molecular Perspective
Plasticizers function by embedding themselves between the long polymer chains of a material like PVC.[5] This spacing increases the "free volume" and disrupts the strong intermolecular van der Waals forces that hold the polymer chains rigidly together.[6] This molecular separation enhances the mobility of the polymer chains, allowing them to slide past one another more easily, which manifests as increased flexibility and a lower glass transition temperature (Tg) — the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7][8]
The efficiency of a plasticizer is intrinsically linked to its molecular structure, including its size, polarity, and shape. High-solvating plasticizers, like many benzoates, can interact effectively with the polar sites on the PVC chain, leading to faster fusion and processing.[4] The introduction of a bulky, rigid structure like a cyclohexane ring can further influence properties such as permanence, thermal stability, and migration resistance.
Preparation of Plasticized PVC Samples
-
Objective: To create homogenous PVC sheets with a precise concentration of plasticizer for testing.
-
Methodology:
-
Formulation: Prepare a dry blend consisting of 100 parts by weight of PVC resin, 40 parts per hundred resin (phr) of the candidate plasticizer (CHDM-DB, DINP, or DEGDB/DPGDB), and 2 phr of a thermal stabilizer (e.g., a mixed metal stabilizer).
-
Mixing: Transfer the dry blend to a high-speed laboratory mixer. Mix at a temperature of 100°C for 10 minutes or until a free-flowing powder is obtained. This step ensures the uniform absorption of the plasticizer onto the PVC resin particles.
-
Milling: Process the blend on a two-roll mill heated to 160-165°C. Continuously cut and fold the material for 5-7 minutes to ensure complete fusion and homogenization.
-
Molding: Press the milled sheet in a compression mold at 170°C and 10 MPa for 5 minutes to form a plaque of uniform thickness (e.g., 2 mm).
-
Conditioning: Condition the molded plaques at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as specified in ASTM D618.
-
Mechanical Properties Testing
-
Objective: To quantify the effect of the plasticizer on the hardness, strength, and flexibility of the PVC.
-
Methodology:
-
Hardness (ASTM D2240): Use a Shore A durometer to measure the hardness of the conditioned PVC plaques. Take at least five readings at different points on the sample and report the average value.
-
Tensile Properties (ASTM D638): Die-cut dumbbell-shaped specimens from the conditioned plaques. Test the specimens using a universal testing machine (UTM) at a crosshead speed of 500 mm/min. Record the tensile strength at break and the ultimate elongation. Test at least five specimens and average the results.
-
Thermal Analysis (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the plasticized PVC, a direct measure of plasticizer efficiency.
-
Methodology (ASTM D3418):
-
Sample Preparation: Cut a small sample (5-10 mg) from a conditioned plaque and seal it in an aluminum DSC pan.
-
DSC Scan: Place the sample in a Differential Scanning Calorimeter (DSC). Heat the sample from -80°C to 120°C at a rate of 10°C/min to erase thermal history. Cool the sample back to -80°C.
-
Data Acquisition: Perform a second heating scan from -80°C to 120°C at 10°C/min. The glass transition temperature (Tg) is determined as the midpoint of the step transition in the heat flow curve from this second scan. [9]
-
Migration and Volatility Testing
-
Objective: To assess the permanence of the plasticizer within the PVC matrix.
-
Methodology (ASTM D1203):
-
Sample Preparation: Cut circular specimens (e.g., 50 mm diameter) from a conditioned plaque and weigh them accurately.
-
Volatility: Place the specimens in an activated carbon dish assembly.
-
Aging: Expose the assembly in a forced-air oven at a specified temperature and duration (e.g., 70°C for 24 hours).
-
Measurement: After exposure, allow the specimens to cool to room temperature in a desiccator and reweigh. The weight loss is calculated and reported as a percentage, representing the plasticizer lost due to volatility.
-
Conclusion and Field Insights
The choice between a cyclohexyl benzoate like 1,4-cyclohexanedimethanol dibenzoate (CHDM-DB) and traditional liquid plasticizers involves a clear trade-off guided by the end-use application.
-
For applications demanding maximum flexibility and cost-efficiency, high-solvating liquid benzoates (DEGDB/DPGDB ) and general-purpose phthalates (DINP ) remain strong contenders.
-
However, for applications where durability, high-temperature performance, and minimal plasticizer migration are critical—such as automotive interiors, wire and cable insulation, and resilient flooring—the superior permanence and thermal stability of CHDM-DB present a compelling advantage.
The rigid cyclohexyl moiety, while reducing plasticizing efficiency in terms of softness, imparts a structural robustness to the PVC matrix that is highly desirable for durable goods. As the industry continues to move away from regulated phthalates, formulating with high-performance, non-phthalate plasticizers like cyclohexyl benzoates will be crucial. Further research into synthesizing and evaluating liquid-phase cyclohexyl benzoates could potentially bridge the gap, offering both the efficiency of a liquid and the permanence benefits of the cycloaliphatic structure. This guide provides the foundational data and methodologies for scientists and developers to explore these innovative solutions.
References
- NETZSCH Analyzing & Testing. (n.d.). PVC-P: Polyvinylchloride (with plasticizer).
- MDPI. (2024). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer.
- Yueyang Scichemy Co., Ltd. (2018). 1,4-cyclohexanedimethanol dibenzoate.
- Semantic Scholar. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations.
- Sungkyunkwan University. (n.d.). Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride) Fabrication.
- National Institutes of Health. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations.
- National Institutes of Health. (2024). Mechanical and Processing Properties of Plasticised PVC/Wood Composites.
- BenchChem. (n.d.). A Comparative Performance Analysis of 1,4-Cyclohexanedimethanol Dilaurate and Phthalate Plasticizers.
- ResearchGate. (2021). Synthesis of a New Benzoate Plasticizer for Polyvinyl Chloride Based on a 2-Ethylhexanol By-Product.
- Polymer Additives. (2017). PLASTICIZER-1,4-CHDM DIBENZOATE.
- ACS Publications. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations.
- ResearchGate. (n.d.). Glass transition temperature of PVC with different plasticizers.
- JPharmachem. (n.d.). 1,4-CHDM BZ Technical Datasheet.
- National Institutes of Health. (2023). Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells.
- Research and Reviews. (2014). Bio- Based Co- Plasticizer for PVC in Addition with Epoxidised Soyabean Oil to Replace Phthalates.
- ResearchGate. (n.d.). Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane‐1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3‐L1 cells.
- National Institutes of Health. (2022). New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids.
- Kanademy. (2022). Processing temperature of plasticized PVC.
- BenchChem. (n.d.). 1,4-Cyclohexanedimethanol, dibenzoate.
- Hitachi High-Tech. (n.d.). Thermal Analysis of Polyvinyl Chloride.
- Royal Society of Chemistry. (n.d.). Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights.
- National Institutes of Health. (2019). Bioavailability of phthalate and DINCH® plasticizers, after oral administration of dust to piglets.
- ChemicalBook. (n.d.). 1,4-CYCLOHEXANEDIMETHANOL DIBENZOATE.
- Google Patents. (n.d.). KR102092457B1 - Cyclohexanedimethanol Pitch-based Plasticizer and Resin Composition Comprising the Same.
- Lucintel. (n.d.). Benzoate Based Plasticizer Market Report: Trends, Forecast and Competitive Analysis to 2032.
- SciSpace. (2021). Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride).
- ResearchGate. (2001). Benzoate plasticizer for flexible PVC injection molded toy applications.
- ResearchGate. (n.d.). Chemical structures of important commercial plasticizers.
Sources
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- 3. Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
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A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 4-cyclohexylbenzoate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is a cornerstone of reliable data. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of Methyl 4-cyclohexylbenzoate, a key intermediate in various synthetic processes. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, offering insights into the experimental choices and presenting the framework for their validation in accordance with established regulatory standards.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and trustworthy analytical outcome.
Introduction to Methyl 4-cyclohexylbenzoate and the Imperative of Method Validation
Methyl 4-cyclohexylbenzoate is an aromatic ester whose accurate quantification is critical for process monitoring, quality control, and stability testing. The validation of the analytical methods used for this purpose is not merely a regulatory formality but a scientific necessity to ensure data integrity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established clear guidelines for analytical method validation.[3] This guide will adhere to the principles outlined in ICH Q2(R1), FDA 21 CFR 211.194(a), and USP General Chapter <1225>.[4][5][6]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of a broad range of compounds, including non-volatile and thermally labile molecules.[7] For Methyl 4-cyclohexylbenzoate, a reversed-phase HPLC (RP-HPLC) method is highly suitable due to the molecule's non-polar cyclohexyl group and moderately polar benzoate moiety.
Rationale for Experimental Choices in HPLC
The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity. A C18 column is a logical first choice for the stationary phase due to its hydrophobic nature, which will interact effectively with the cyclohexyl and phenyl rings of the analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, allows for the fine-tuning of the analyte's retention time. UV detection is appropriate as the benzene ring in Methyl 4-cyclohexylbenzoate contains a chromophore that absorbs in the UV region.
Experimental Protocol for HPLC Method Validation
Objective: To validate an RP-HPLC method for the quantification of Methyl 4-cyclohexylbenzoate.
Materials:
-
Methyl 4-cyclohexylbenzoate reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
Validation Workflow:
Sources
Safety Operating Guide
Methyl 4-cyclohexylbenzoate proper disposal procedures
Senior Application Scientist Note: The following guide synthesizes standard hazardous waste management protocols (RCRA/EPA) with specific chemical handling procedures for benzoate esters. While Methyl 4-cyclohexylbenzoate is often treated as a general organic intermediate, its lipophilicity and ester functionality dictate specific segregation rules to prevent downstream safety incidents (e.g., unintended hydrolysis in basic waste streams).
Chemical Characterization & Safety Profile
Before initiating disposal, you must validate the physical state and hazard profile of your specific lot. Methyl 4-cyclohexylbenzoate is typically a solid at room temperature, though it may be handled in solution.
Table 1: Physicochemical Properties & Identification
| Property | Data | Significance for Disposal |
| Chemical Name | Methyl 4-cyclohexylbenzoate | Primary Identifier |
| CAS Number | 92863-34-8 | Use for Waste Manifesting |
| Molecular Formula | Determines Carbon load for incineration | |
| Physical State | Solid (Crystalline) | Requires "Solid Waste" stream unless dissolved |
| Flash Point | ~144°C (Predicted) | High flash point; not classified as D001 (Ignitable) unless in flammable solvent |
| Solubility | Lipophilic / Organic Soluble | Do NOT dispose down drains.[1] Insoluble in water.[2][3] |
Hazard Identification (GHS / Structural Analog Inference):
-
H315/H319: Causes skin and serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (Common for lipophilic esters).
-
Precaution: Treat as a potential skin sensitizer.
Pre-Disposal Segregation Protocol
The Core Directive: Segregation is not just about compliance; it is about preventing "trash can chemistry."
-
Rule 1: No Oxidizers. Esters are organic fuels. Never commingle with strong oxidizers (e.g., Nitric Acid, Permanganates) in the same waste carboy. This creates a potential pressure/fire hazard.[4]
-
Rule 2: pH Neutrality. Avoid mixing with highly basic waste (pH > 10).
-
The "Why": Base-catalyzed hydrolysis (saponification) of the ester can generate heat and produce 4-cyclohexylbenzoic acid and methanol within the waste container.
-
-
Rule 3: Halogen Separation. Unless the compound is dissolved in a halogenated solvent (DCM, Chloroform), segregate into Non-Halogenated waste streams to lower incineration costs and environmental impact.
Disposal Workflow
Select the procedure below matching the physical state of your waste.
Scenario A: Solid Waste (Pure Substance)
Applicable for: Expired shelf stock, contaminated weigh boats, spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Ensure the lid has a chemically resistant liner (Teflon/PTFE).
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: Write "Methyl 4-cyclohexylbenzoate (Solid)."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Transfer: Transfer solid material using a spark-proof spatula. Do not generate dust.[5][6]
-
Decontamination: Triple-rinse the original vessel with a small volume of Acetone or Ethanol. Do not pour this rinse into the solid waste jar. Pour the rinse into the Liquid Organic Waste container (See Scenario B).
Scenario B: Liquid Waste (Solutions)
Applicable for: Reaction mother liquors, HPLC effluent, washing solvents.
-
Solvent Compatibility Check: Identify the primary solvent.
-
If dissolved in Methanol/Acetonitrile/Ethyl Acetate : Use Non-Halogenated Organic waste stream.
-
If dissolved in Dichloromethane (DCM)/Chloroform : Use Halogenated Organic waste stream.
-
-
Accumulation: Pour into the appropriate safety carboy (equipped with a funnel and lid latch).
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Closure: Cap tightly immediately after addition.
Decision Logic & Workflow Diagram
The following diagram illustrates the critical decision points for compliant disposal.
Figure 1: Decision matrix for segregating Methyl 4-cyclohexylbenzoate waste streams based on physical state and solvent composition.
Emergency Contingencies (Spill Response)
If a spill occurs during the transfer process:
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Place debris in the Solid Waste container.[1]
-
-
Liquid Spill:
-
Isolate the area.
-
Use an inert absorbent (Vermiculite or clay-based absorbent). Do not use paper towels for large spills if the solvent is flammable.
-
Collect absorbent into a sealed bag/pail and label as hazardous waste.
-
Regulatory Compliance (RCRA/EPA Context)
In the United States, this material is classified under RCRA (Resource Conservation and Recovery Act) regulations.
-
Waste Coding: While Methyl 4-cyclohexylbenzoate is not explicitly "P" or "U" listed, it must be characterized.
-
If in a flammable solvent (Flash point < 60°C): Code D001 (Ignitable).
-
If the pure solid is discarded: It falls under general "Toxic" or "Irritant" organic waste requiring thermal destruction (incineration).
-
-
Drain Disposal: Strictly Prohibited. The lipophilic nature of the cyclohexyl group means this compound will not degrade quickly in water treatment facilities and poses a threat to aquatic ecosystems (H411).
References
-
ChemSrc. (2024). Methyl 4-cyclohexylbenzoate Chemical Properties and CAS 92863-34-8. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Hazardous Waste (40 CFR Part 261). Retrieved from [Link][7]
-
American Chemical Society (ACS). (2023). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link][1][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Chapter 850: [services.statescape.com]
- 8. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
